Actarit
Description
Propriétés
IUPAC Name |
2-(4-acetamidophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROJXXOCABQVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020020 | |
| Record name | Actarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18699-02-0 | |
| Record name | Actarit | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Actarit [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18699-02-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Actarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetamidophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACTARIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW5B6351RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Pharmacology and Toxicology of Actarit
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice.
Introduction
Actarit, also known as 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) developed in Japan for the treatment of rheumatoid arthritis (RA).[1] It exhibits anti-inflammatory and immunomodulatory properties, aiming to alleviate the symptoms of RA and potentially slow disease progression.[1] While its precise mechanism of action is not fully elucidated, research suggests that this compound modulates the immune system by influencing T-cell and macrophage activity and reducing the production of pro-inflammatory mediators.[1][2] This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound.
Pharmacology
Mechanism of Action
This compound's therapeutic effects in rheumatoid arthritis are believed to stem from its ability to modulate multiple aspects of the immune response.[1][2] The primary mechanisms include the regulation of immune cells and the suppression of inflammatory mediators.
1. Modulation of T-Cell and Macrophage Function:
-
T-Cell Inhibition: this compound has been shown to inhibit the proliferation of T-lymphocytes, which are key drivers of the autoimmune response in rheumatoid arthritis.[3] It appears to down-regulate the activation of T-cells, thereby reducing their capacity to perpetuate inflammation within the joints.[2]
-
Macrophage Modulation: this compound also influences the behavior of macrophages, another critical immune cell in RA pathogenesis. It is thought to modulate their activity, leading to a reduction in their pro-inflammatory actions.[2]
2. Inhibition of Pro-inflammatory Cytokines and Mediators:
-
Cytokine Suppression: A significant aspect of this compound's mechanism is the suppression of pro-inflammatory cytokines. It has been demonstrated to reduce the production and activity of key cytokines implicated in RA, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2][4] By lowering the levels of these cytokines, this compound helps to mitigate inflammation and its detrimental effects on joint tissues.[1]
-
Nitric Oxide (NO) Reduction: Clinical studies have shown that this compound can reduce serum concentrations of nitric oxide (NO) in patients with early-stage rheumatoid arthritis, which correlates with an improvement in disease activity.[5]
-
Matrix Metalloproteinase (MMP) Inhibition: this compound has been found to suppress the production of matrix metalloproteinase-1 (MMP-1) by synovial cells, which are enzymes that contribute to the degradation of cartilage in affected joints.[4]
3. Inhibition of Carbonic Anhydrase II:
-
This compound is an inhibitor of Carbonic Anhydrase II (CAII) with a reported IC50 of 422 nM.[6][7] The direct contribution of this enzymatic inhibition to its anti-arthritic effects is still under investigation.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action, leading to a reduction in the inflammatory cascade and its clinical manifestations in rheumatoid arthritis.
-
Anti-inflammatory Effects: By inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes through the suppression of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, this compound exerts its anti-inflammatory properties.[3]
-
Immunosuppressive Effects: The modulation of T-cell and macrophage function, coupled with the inhibition of cytokine production, contributes to its overall immunosuppressive effect, which is beneficial in autoimmune conditions like RA.[3]
Pharmacokinetics
-
Absorption: this compound is well-absorbed after oral administration, reaching peak plasma levels within 1-2 hours.[3]
-
Distribution: It has a relatively small volume of distribution, suggesting limited penetration into tissues.[3]
-
Metabolism: this compound undergoes extensive metabolism in the liver, primarily through the CYP1A2 enzyme.[3]
Toxicology
Comprehensive quantitative toxicological data for this compound, such as LD50 values from acute toxicity studies and detailed results from chronic toxicity, genotoxicity, and safety pharmacology studies, are not widely available in the public domain. The following sections outline the types of studies typically conducted for pharmaceuticals and any available information related to this compound.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The Median Lethal Dose (LD50), the dose that is lethal to 50% of the test population, is a common endpoint.
-
Data for this compound: Specific LD50 values for this compound in rodents (mice and rats) were not found in the reviewed literature.
Subchronic and Chronic Toxicity
These studies evaluate the potential adverse effects of repeated exposure to a substance over a longer period (e.g., 28 days, 90 days, or longer).
-
Data for this compound: Detailed reports of subchronic or chronic toxicity studies for this compound were not identified in the public literature.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. A standard battery of tests often includes:
-
Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.
-
In vitro Micronucleus or Chromosomal Aberration Test: To detect chromosomal damage in mammalian cells.
-
In vivo Micronucleus Test: To assess chromosomal damage in a living organism.
-
Data for this compound: Specific results from genotoxicity studies for this compound are not publicly available.
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests typically includes:
-
Central Nervous System (CNS) Assessment: Often evaluated using an Irwin test or a functional observational battery in rodents to detect behavioral and neurological changes.[8][9]
-
Cardiovascular System Assessment: This includes in vitro assays like the hERG assay to assess the potential for QT interval prolongation and in vivo studies in animals like dogs to monitor electrocardiogram (ECG), blood pressure, and heart rate.[1][10]
-
Respiratory System Assessment: Typically involves methods like whole-body or head-out plethysmography in rats to measure respiratory rate and tidal volume.[2][11]
-
Data for this compound: Specific data from safety pharmacology studies on this compound are not available in the public domain.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Pharmacological Data
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| IC50 (Carbonic Anhydrase II) | 422 nM | Enzyme Assay | [6][7] |
| Therapeutic Concentration (TNF-α and IL-1β reduction) | 10⁻⁵ - 10⁻⁶ M | RA Primary Synovial Cells |[4] |
Table 2: Preclinical Efficacy Data
| Animal Model | Doses Tested | Observed Effects | Reference |
|---|
| Experimental Autoimmune Encephalomyelitis (Rats) | 30, 100, 600 mg/kg | 600 mg/kg delayed onset and reduced severity. |[7] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model to study rheumatoid arthritis and evaluate the efficacy of anti-arthritic drugs.
Principle: Immunization of susceptible strains of mice with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to the development of inflammatory arthritis resembling human RA.
Detailed Methodology:
-
Animals: DBA/1 mice (male, 8-10 weeks old) are commonly used due to their high susceptibility to CIA.
-
Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL by stirring overnight at 4°C.
-
Emulsification: The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µL of the emulsion (containing 100 µg of type II collagen).
-
Booster Immunization (Day 21): A booster injection of 100 µL of an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site.
-
Arthritis Assessment: Starting from day 21, mice are examined daily for the onset and severity of arthritis. Clinical scoring is typically performed on a scale of 0-4 for each paw, based on the degree of erythema, swelling, and ankylosis.
-
Drug Administration: this compound or vehicle control would be administered orally daily, starting from a predetermined time point (e.g., from the day of the booster immunization).
-
Outcome Measures: Efficacy is evaluated by monitoring clinical scores, paw swelling (measured with a caliper), and histological analysis of the joints at the end of the study to assess inflammation, pannus formation, and bone/cartilage erosion.
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus, providing an indication of T-cell activation.
Principle: Lymphocytes are cultured in the presence of a mitogen or a specific antigen. The proliferation of the cells is quantified by measuring the incorporation of a labeled nucleoside (e.g., ³H-thymidine) into the newly synthesized DNA of dividing cells.
Detailed Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well in a suitable culture medium.
-
Stimulation: Cells are stimulated with a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for a period of 3 to 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Labeling: During the last 18 hours of incubation, ³H-thymidine (1 µCi/well) is added to each well.
-
Harvesting and Measurement: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The results are expressed as counts per minute (CPM) or as a stimulation index (ratio of CPM in stimulated cultures to CPM in unstimulated cultures). The inhibitory effect of this compound is calculated as the percentage of reduction in proliferation compared to the vehicle control.
TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)
This is a common method for quantifying the concentration of TNF-α in biological samples such as cell culture supernatants or serum.
Principle: A sandwich ELISA format is typically used. A capture antibody specific for TNF-α is coated onto the wells of a microplate. The sample is added, and any TNF-α present binds to the capture antibody. A second, detection antibody, also specific for TNF-α and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of TNF-α in the sample.
Detailed Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody against TNF-α and incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature.
-
Sample and Standard Incubation: After washing, standards of known TNF-α concentrations and the unknown samples (e.g., cell culture supernatants from synovial cells treated with this compound) are added to the wells. The plate is incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plate is washed, and the biotinylated detection antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: After another wash, streptavidin-HRP conjugate is added to each well, and the plate is incubated for 30 minutes at room temperature.
-
Substrate Addition and Development: The plate is washed for the final time, and a substrate solution (e.g., TMB) is added. The plate is incubated in the dark until a color develops.
-
Stopping the Reaction and Reading: A stop solution is added to each well, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of TNF-α in the samples is then determined by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound in rheumatoid arthritis.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Caption: Workflow for the Lymphocyte Proliferation Assay.
Conclusion
This compound is a DMARD with a multifaceted mechanism of action that involves the modulation of key immune cells and the suppression of pro-inflammatory mediators central to the pathophysiology of rheumatoid arthritis. While its efficacy in preclinical and clinical settings has been demonstrated, a comprehensive public profile of its quantitative toxicology and safety pharmacology is lacking. Further research and publication of these data are necessary to fully characterize the risk-benefit profile of this compound for drug development professionals and clinicians.
References
- 1. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Respiratory safety pharmacology: concurrent validation of volume, rate, time, flow and ratio variables in conscious male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeated dose 28-day oral toxicity study in Wistar rats with a mixture of five pesticides often found as residues in food: alphacypermethrin, bromopropylate, carbendazim, chlorpyrifos and mancozeb [hero.epa.gov]
- 5. A repeated dose 28-day oral toxicity study of sodium dehydroacetate (DHA-S) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irwin Test [vivotecnia.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 11. Respiratory safety pharmacology: positive control drug responses in Sprague-Dawley rats, Beagle dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Actarit Powder
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a disease-modifying antirheumatic drug (DMARD).[1] The information herein, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action, is intended to support research and development activities.
Core Physicochemical Characteristics
This compound, with the chemical name 4-(Acetylamino)benzeneacetic acid, is an odorless, white to off-white crystalline solid.[2][3][4] Its fundamental properties are crucial for formulation development, quality control, and understanding its behavior in biological systems.
Data Summary
The key physicochemical properties of this compound powder are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₁₀H₁₁NO₃ | [4][5][6][7] |
| Molecular Weight | 193.20 g/mol | [2][3][4][5][8] |
| CAS Number | 18699-02-0 | [2][6] |
| Appearance | White to off-white crystalline powder | [2][3][4] |
| Melting Point | 173-175 °C | [3][6][8] |
| Predicted pKa | 4.34 ± 0.10 | [9] |
| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [4][8] |
| XLogP3 | 0.8 | [8][10] |
| SMILES | CC(=O)NC1=CC=C(CC(O)=O)C=C1 | [2][6] |
| InChIKey | MROJXXOCABQVEF-UHFFFAOYSA-N | [5] |
Solubility Profile
The solubility of this compound has been evaluated in various solvents, which is a critical parameter for both formulation and bioavailability.
Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | References |
| Methanol | Freely soluble | [3] |
| Ethanol | Soluble (3 mg/mL) | [3][11] |
| DMSO | 20 mg/mL to 55 mg/mL | [4][11] |
| DMF | 20 mg/mL | [11] |
| Acetone | Sparingly soluble | [3] |
| Water | Slightly soluble (>29 µg/mL) | [3][8] |
| Ether | Very slightly soluble | [3] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [11] |
A study systematically measured this compound's solubility in twelve different solvents from 278.15 K to 318.15 K and found that solubility increased with temperature. The observed solubility trend was: methanol > ethanol > 1-propanol > 2-butanone > 1-butanol > acetone > 2-propanol > acetonitrile > ethyl acetate > water > toluene > cyclohexane.[12]
Experimental Protocols
Detailed methodologies are essential for the reproducible determination of key physicochemical parameters.
Protocol for Solubility Determination (Isothermal Saturation Method)
This protocol is based on the established "shake-flask" method for determining thermodynamic solubility, which measures the equilibrium between the solid and dissolved states of a compound.
Objective: To determine the equilibrium solubility of this compound powder in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected solvent of known purity
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Volumetric flasks
-
Centrifuge and/or filters (e.g., 0.45 µm PTFE syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a sealed vial or flask containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to rest at the constant temperature for a short period to let the undissolved solids settle. To fully separate the solid and liquid phases, centrifuge the samples or filter the supernatant using an appropriate syringe filter. This step must be performed quickly to avoid temperature fluctuations that could alter solubility.
-
Quantification: Carefully withdraw a precise aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with the solvent.
-
Analysis: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry at its λmax (246 nm) or HPLC.[11]
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in that solvent at the tested temperature.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.[13][14]
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound powder
-
Calibrated pH meter with a combined glass electrode
-
Automated titrator or a burette
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
-
Co-solvent if needed for poorly water-soluble drugs (e.g., methanol-water mixture)[13]
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a defined volume of purified water or a suitable co-solvent system. The initial concentration should be sufficient for accurate pH measurement.
-
Titration Setup: Place the beaker on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Ensure the tip of the burette containing the titrant is also submerged.
-
Initial Titration: For an acidic compound like this compound (due to its carboxylic acid group), begin by titrating with a standardized base (e.g., 0.1 M NaOH).[15]
-
Data Collection: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.
-
Endpoint Determination: Continue the titration well past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a sigmoid titration curve. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). This can be determined from the inflection point of the first derivative of the titration curve.
Mechanism of Action & Signaling Pathway
This compound is understood to exert its anti-arthritic effects by modulating the immune system.[16][17] Its mechanism involves the suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and the modulation of T-cell and macrophage activity.[16][18] This action helps to reduce the inflammatory cascade that leads to joint damage in rheumatoid arthritis.[18]
The following diagram illustrates the inhibitory effect of this compound on key inflammatory pathways in a synovial cell.
Caption: Inhibitory pathway of this compound on pro-inflammatory mediators in rheumatoid arthritis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [drugfuture.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. GSRS [precision.fda.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. KEGG DRUG: this compound [kegg.jp]
- 8. echemi.com [echemi.com]
- 9. This compound CAS#: 18699-02-0 [amp.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medwinpublishers.com [medwinpublishers.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 18699-02-0 | Benchchem [benchchem.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. What is this compound used for? [synapse.patsnap.com]
- 18. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Actarit: A Technical Guide for Basic Research in Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actarit, chemically known as 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) primarily utilized in the treatment of rheumatoid arthritis (RA), a chronic autoimmune disorder characterized by joint inflammation and damage.[1][2] Developed in Japan, this compound has demonstrated efficacy in mitigating RA symptoms and slowing disease progression.[1][3] While its precise mechanism of action is not fully elucidated, it is understood to modulate the immune system, making it a valuable tool for basic research into the pathophysiology of autoimmune diseases.[1][4] This guide provides a comprehensive overview of this compound's mechanisms, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols for its application in a research setting.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted approach that involves the modulation of various components of the immune system. Its primary mechanisms include the suppression of pro-inflammatory cytokines, modulation of T-cell and macrophage activity, and inhibition of key enzymes involved in the inflammatory cascade.
-
Suppression of Pro-inflammatory Cytokines: A hallmark of autoimmune diseases like RA is the overproduction of pro-inflammatory cytokines. This compound has been shown to reduce the secretion of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) by primary synovial cells from patients with RA.[3] It is also thought to decrease the levels of Interleukin-6 (IL-6).[1]
-
Modulation of T-Cell Activity: T-cells play a central role in the pathogenesis of autoimmune diseases. This compound appears to inhibit the over-activation of T-cells, which are responsible for perpetuating the autoimmune attack on the body's own tissues.[1][4] Furthermore, it may promote the production of suppressor T-cells, which help to regulate the immune response and prevent autoimmunity.[2]
-
Influence on Macrophage Function: Macrophages are another key immune cell type involved in the inflammatory process in RA. This compound has been observed to modulate the activity of macrophages, reducing their pro-inflammatory actions.[4]
-
Inhibition of Carbonic Anhydrase II (CAII): Recent research has identified Carbonic Anhydrase II (CAII) as a direct target of this compound.[5][6] This inhibition may contribute to its anti-inflammatory effects.
-
Reduction of Nitric Oxide (NO) Levels: Studies have demonstrated that this compound can significantly reduce serum concentrations of nitric oxide (NO) in RA patients, particularly in the early stages of the disease.[7][8] NO is a pro-inflammatory mediator, and its suppression is associated with improved disease activity.[7][8]
-
Down-regulation of Adhesion Molecules: this compound has been shown to down-regulate the expression of adhesion molecules such as CD44 and intercellular adhesion molecule 1 (ICAM-1) on fibroblast-like synovial cells.[3] This action can inhibit the adhesion of lymphocytes to synovial cells, thereby reducing inflammation in the joints.[3]
-
Suppression of Matrix Metalloproteinase (MMP) Production: this compound can suppress the production of Matrix Metalloproteinase-1 (MMP-1) by primary synovial cells.[3] MMPs are enzymes that contribute to the degradation of cartilage and bone in RA.
Signaling Pathways
The immunomodulatory effects of this compound are mediated through its influence on several intracellular signaling pathways. While the complete picture is still emerging, current evidence suggests that this compound interferes with signaling cascades that lead to the production of pro-inflammatory mediators. The Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) pathway is a critical signaling route for many cytokines implicated in autoimmune diseases.[9][10][11] By reducing the levels of cytokines like IL-6, this compound likely dampens the activation of the JAK/STAT pathway, leading to decreased transcription of inflammatory genes.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. apollopharmacy.in [apollopharmacy.in]
- 3. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Additive combination of this compound and methotrexate in the treatment of refractory rheumatoid arthritis [ouci.dntb.gov.ua]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. Clinical effects of this compound in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. JAK-STAT Signaling in Autoimmunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Anti-inflammatory Properties of Actarit
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Actarit, known chemically as 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) developed for the management of rheumatoid arthritis (RA).[1][2] Its therapeutic efficacy is rooted in a multi-faceted anti-inflammatory profile, which has been characterized through numerous in vitro studies. This document provides a comprehensive technical overview of the core anti-inflammatory mechanisms of this compound demonstrated in vitro. It details the experimental protocols used to elucidate these properties, presents quantitative data in a structured format, and visualizes key pathways and workflows. The primary mechanisms discussed include the suppression of pro-inflammatory cytokines and chemokines, modulation of T-cell activity, inhibition of matrix-degrading enzymes, and downregulation of cellular adhesion molecules.
Core Anti-inflammatory Mechanisms of this compound In Vitro
This compound exerts its anti-inflammatory effects through several key mechanisms at the cellular level. It primarily targets synovial cells, which are central to the pathogenesis of rheumatoid arthritis, as well as immune cells like T-lymphocytes.
Inhibition of Pro-inflammatory Cytokine Production
A cornerstone of this compound's anti-inflammatory action is its ability to suppress the production of key pro-inflammatory cytokines that drive the inflammatory cascade in RA.
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β): In vitro studies have shown that this compound significantly reduces the spontaneous secretion of TNF-α and IL-1β from primary synovial cells isolated from RA patients.[1] This effect is observed at therapeutic concentrations.
-
Interleukin-6 (IL-6): While direct inhibition of IL-6 by this compound is noted, the broader mechanism is believed to involve the modulation of the immune system to reduce the levels of various pro-inflammatory cytokines, including IL-6.[2]
Suppression of Matrix Metalloproteinase (MMP) Production
This compound helps in preventing the degradation of joint cartilage by inhibiting the production of MMPs.
-
MMP-1 (Collagenase): Treatment of RA primary synovial cells with this compound has been shown to suppress the production of MMP-1, an enzyme responsible for breaking down collagen in the extracellular matrix.[1]
Downregulation of Adhesion Molecule Expression
The migration and interaction of inflammatory cells within the synovium are critical to RA pathology. This compound interferes with this process by reducing the expression of key adhesion molecules.
-
ICAM-1 and CD44: On fibroblast-like synovial cells, this compound downregulates the expression of Intercellular Adhesion Molecule 1 (ICAM-1) and CD44.[1]
-
VLA-4: On macrophage-like synovial cells, this compound reduces the expression of Very Late Antigen 4 (VLA-4).[1] This combined action inhibits the adhesion of lymphocytes to synovial cells, thereby reducing cell-cell interactions that perpetuate inflammation.[1]
Modulation of T-Cell Activity
This compound is understood to modulate the immune response by altering the function of T-cells, which are central players in the autoimmune processes of RA.[2] It is thought to improve the production of suppressor T-cells, which help prevent the immune system from attacking the body's own tissues.
Inhibition of Nitric Oxide (NO) Production
Elevated levels of nitric oxide are associated with inflammation and tissue damage in RA. Clinical studies with in vitro measurements have demonstrated that this compound treatment leads to a significant reduction in serum NO concentrations, which correlates with improved disease activity.[3][4]
Inhibition of Carbonic Anhydrase II (CAII)
A more recently identified mechanism is the inhibition of Carbonic Anhydrase II (CAII). In vitro assays have confirmed that this compound acts as a potent, concentration-dependent inhibitor of CAII activity.[5] This finding suggests a novel aspect of its mechanism of action that could be relevant to its anti-RA effects.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's anti-inflammatory effects.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Cytokine | Cell Type | This compound Concentration | Result | Reference |
|---|---|---|---|---|
| TNF-α | RA Primary Synovial Cells | 10⁻⁵ - 10⁻⁶ M | Reduction in spontaneous secretion | [1] |
| IL-1β | RA Primary Synovial Cells | 10⁻⁵ - 10⁻⁶ M | Reduction in spontaneous secretion |[1] |
Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Production
| MMP | Cell Type | This compound Concentration | Result | Reference |
|---|
| MMP-1 | RA Primary Synovial Cells | 10⁻⁴ - 10⁻⁷ M | Suppression of production |[1] |
Table 3: Effect of this compound on Adhesion Molecule Expression
| Adhesion Molecule | Cell Type | Result | Reference |
|---|---|---|---|
| CD44 | Fibroblast-like Synovial Cells | Downregulation of expression | [1] |
| ICAM-1 | Fibroblast-like Synovial Cells | Downregulation of expression | [1] |
| VLA-4 | CD14+ Macrophage-like Synovial Cells | Downregulation of expression |[1] |
Table 4: Inhibitory Activity of this compound on Carbonic Anhydrase II (CAII)
| Target Enzyme | Assay Type | Result (IC₅₀) | Reference |
|---|
| Carbonic Anhydrase II | In vitro enzyme inhibition | 422 nM |[5] |
Detailed Experimental Protocols
Synovial Cell Culture and Cytokine/MMP Analysis
-
Objective: To determine the effect of this compound on pro-inflammatory cytokine and MMP production by synovial cells from RA patients.
-
Cell Isolation and Culture:
-
Synovial tissues are obtained from RA patients undergoing joint surgery.
-
Tissues are minced and digested with an enzyme cocktail (e.g., collagenase, DNase) to isolate primary synovial cells.
-
Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
This compound Treatment:
-
RA primary synovial cells are seeded in culture plates.
-
After adherence, cells are co-cultured with this compound at a range of concentrations (e.g., 10⁻⁴ M to 10⁻⁷ M) for a specified period (e.g., 24-48 hours).[1]
-
-
Analysis:
-
Cytokine Measurement: Supernatants from the cell cultures are collected. The concentrations of TNF-α and IL-1β are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
-
MMP Measurement: The production of MMP-1 in the culture supernatants is also measured by ELISA.
-
mRNA Analysis: To measure effects on gene expression, RNA is extracted from the cells, and levels of TNF-α, IL-1β, and MMP-1 mRNA are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).[1]
-
Flow Cytometry for Adhesion Molecule Expression
-
Objective: To analyze the effect of this compound on the surface expression of adhesion molecules on synovial cells.
-
Cell Culture and Treatment:
-
Fibroblast-like and macrophage-like synovial cell lines are cultured.
-
Cells are treated with various concentrations of this compound as described in the protocol above.
-
-
Immunofluorescence Staining and Flow Cytometry:
-
After treatment, cells are harvested.
-
Cells are incubated with fluorescently-labeled monoclonal antibodies specific for CD44, ICAM-1, or VLA-4.
-
The intensity of fluorescence, corresponding to the level of adhesion molecule expression on the cell surface, is measured using a flow cytometer.[1]
-
Carbonic Anhydrase II (CAII) Inhibition Assay
-
Objective: To quantitatively evaluate the inhibitory effect of this compound on CAII activity.
-
Protocol:
-
A standard in vitro CAII inhibition assay is performed. This typically involves measuring the esterase activity of purified CAII.
-
The enzyme is incubated with a substrate (e.g., p-nitrophenyl acetate) that produces a colored product upon cleavage.
-
This compound is added at various concentrations to determine its effect on the rate of the enzymatic reaction.
-
The absorbance of the colored product is measured spectrophotometrically over time.
-
The concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated from the dose-response curve.[5]
-
Visualizing Pathways and Workflows
Diagrams
Conclusion
The in vitro evidence provides a strong foundation for understanding the anti-inflammatory and disease-modifying effects of this compound. Its ability to concurrently inhibit multiple key pathological processes—including the production of inflammatory cytokines, the expression of adhesion molecules, and the activity of matrix-degrading enzymes—highlights its role as a multi-target agent in the treatment of rheumatoid arthritis. The identification of its inhibitory action on Carbonic Anhydrase II opens new avenues for research into its complete mechanism of action. These findings validate its clinical use and support further investigation into its therapeutic potential for RA and other inflammatory conditions.
References
- 1. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. Clinical effects of this compound in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additive combination of this compound and methotrexate in the treatment of refractory rheumatoid arthritis [ouci.dntb.gov.ua]
Actarit as a Carbonic Anhydrase II (CAII) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actarit, a disease-modifying antirheumatic drug (DMARD), has been traditionally used in the management of rheumatoid arthritis (RA).[1][2] While its mechanism of action has historically been attributed to the modulation of the immune system, recent advancements in computational pharmacology and subsequent in vitro validation have identified a novel molecular target: Carbonic Anhydrase II (CAII).[3][4] This guide provides an in-depth technical overview of this compound's function as a CAII inhibitor, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific processes.
Introduction to this compound and its Novel Target
This compound, chemically known as 4-acetylaminophenylacetic acid, is an orally administered drug primarily prescribed for the treatment of rheumatoid arthritis.[1][5] Its therapeutic effects have been associated with the suppression of inflammatory cytokines and the modulation of T-cell activity.[1] However, the precise molecular mechanisms underpinning these effects have not been fully elucidated.[1]
A significant breakthrough in understanding this compound's pharmacology came from an in silico target prediction study that identified Carbonic Anhydrase II (CAII) as a high-probability target.[3][4] This prediction was subsequently confirmed through in vitro enzymatic assays, establishing this compound as a potent inhibitor of CAII.[3][4][6] This discovery opens new avenues for re-examining this compound's role in rheumatoid arthritis from the perspective of CAII inhibition and suggests potential for its repositioning for other medical conditions linked to CAII activity.[3][4][6][7]
Quantitative Analysis of CAII Inhibition
The inhibitory potency of this compound against human Carbonic Anhydrase II was determined experimentally, yielding a submicromolar IC50 value. This quantitative data is crucial for understanding the drug's affinity for its target and for comparative analysis with other known CAII inhibitors.
| Compound | Target Enzyme | IC50 Value |
| This compound | Human Carbonic Anhydrase II (CAII) | 422 nM[3][4][5][6][7][8][9][10][11] |
Experimental Protocols
The identification and validation of this compound as a CAII inhibitor involved a multi-step process, beginning with computational screening and culminating in experimental verification.
In Silico Target Prediction
The initial identification of CAII as a potential target for this compound was achieved using a ligand-centric, chemical similarity-based computational method.[3][4][6][7]
-
Methodology: The MolTarPred software was utilized for this analysis. This tool predicts potential protein targets for a given small molecule by comparing its chemical structure to a database of known ligands with established biological activities. The prediction is based on the principle that structurally similar molecules are likely to bind to similar protein targets.
-
Prediction for this compound: In the case of this compound, the in silico screening ranked Carbonic Anhydrase II as a top potential target with a high confidence score.[4][6]
In Vitro Carbonic Anhydrase II Inhibition Assay
To validate the computational prediction, an in vitro enzymatic assay was performed to quantify the inhibitory effect of this compound on CAII activity. While the precise protocol used in the initial discovery is not detailed in the available literature, a representative colorimetric assay for CAII inhibition is described below. This method is based on the esterase activity of CAII.
-
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol and acetate. The product, p-nitrophenol, is a chromophore that can be quantified spectrophotometrically at approximately 400-415 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity. An inhibitor will decrease this rate.
-
Materials:
-
Human Carbonic Anhydrase II (purified enzyme)
-
This compound (test compound)
-
p-Nitrophenyl acetate (pNPA, substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplates
-
Microplate spectrophotometer
-
-
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CAII in Tris-HCl buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions at various concentrations.
-
Prepare a stock solution of pNPA in a water-miscible solvent like acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add a small volume of the this compound dilutions to the appropriate wells. Include a control well with solvent only (no inhibitor).
-
Add the CAII enzyme solution to all wells except for a blank control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-20 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 415 nm).
-
Measure the absorbance at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve using non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the CAII activity.[10]
-
-
Visualizing the Workflow and Proposed Mechanism
Graphviz diagrams are provided to illustrate the logical flow of the research and the proposed mechanism of action for this compound as a CAII inhibitor.
Experimental Workflow
Caption: Workflow for the identification and validation of this compound as a CAII inhibitor.
Proposed Signaling Pathway in Rheumatoid Arthritis
The inhibition of CAII by this compound may contribute to its anti-rheumatic effects. While the exact pathway is still under investigation, a plausible mechanism involves the modulation of the inflammatory environment within the synovium. Studies have noted increased CA2 expression in osteoarthritic chondrocytes and the presence of CAII autoantibodies in RA patients, suggesting a role for this enzyme in joint pathology.[3]
Caption: Proposed mechanism of this compound's action in rheumatoid arthritis via CAII inhibition.
X-Ray Crystallography
As of the latest available data, a co-crystal structure of this compound in complex with Carbonic Anhydrase II has not been publicly released. The determination of such a structure would be invaluable for elucidating the precise binding mode of this compound within the active site of CAII, providing a structural basis for its inhibitory activity and guiding future drug design efforts. While the crystal structure of this compound alone has been determined, the specific interactions with its target enzyme remain an area for future research.
Conclusion and Future Directions
The identification and validation of this compound as a potent inhibitor of Carbonic Anhydrase II represents a significant advancement in the understanding of this established anti-rheumatic drug.[3][4] This new-found mechanism of action provides a fresh perspective on its therapeutic effects in rheumatoid arthritis and suggests that its clinical benefits may be, at least in part, mediated through the modulation of CAII activity.
This discovery has several important implications for future research and drug development:
-
Elucidation of Anti-Rheumatic Mechanism: Further studies are warranted to precisely delineate the downstream signaling pathways affected by CAII inhibition in the context of synovial inflammation and joint degradation.
-
Drug Repositioning: Given the involvement of CAII in a variety of physiological processes, the confirmed inhibitory activity of this compound suggests its potential for repositioning to treat other CAII-associated conditions, such as certain types of cancer, glaucoma, and neurological disorders.[3][4][6][7]
-
Structure-Based Drug Design: The determination of the co-crystal structure of this compound and CAII would enable detailed analysis of their interaction, facilitating the design of novel, more potent, and selective CAII inhibitors.
References
- 1. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of carbonic anhydrases and membrane channels of synoviocytes in inflamed joints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase 2 is important for articular chondrocyte function and metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug this compound [repository.cam.ac.uk]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Structural study of X-ray induced activation of carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structure of Carbonic Anhydrase II in Complex with an Activating Ligand: Implications in Neuronal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Understanding the Pathogenesis of Rheumatoid Arthritis: New Treatment Strategies [mdpi.com]
- 10. Crystal structure of the complex between human carbonic anhydrase II and the aromatic inhibitor 1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase II autoantibody and oxidative stress in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Cytokine Inhibition by Actarit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actarit, a disease-modifying antirheumatic drug (DMARD), has demonstrated efficacy in the management of rheumatoid arthritis (RA). Its therapeutic effects are largely attributed to its ability to modulate the immune system and suppress the production of pro-inflammatory cytokines.[1] This document provides detailed application notes and protocols for in vitro assays designed to evaluate the inhibitory effects of this compound on key cytokines implicated in RA pathogenesis, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).
Mechanism of Action Overview
This compound is understood to exert its anti-inflammatory effects by downregulating the production of pivotal pro-inflammatory cytokines.[1] In the context of rheumatoid arthritis, an autoimmune condition characterized by chronic inflammation of the joints, cytokines such as TNF-α, IL-1β, and IL-6 are key mediators of the inflammatory cascade, leading to synovitis, cartilage degradation, and bone erosion. This compound's ability to reduce the secretion of these cytokines from immune and synovial cells is a cornerstone of its therapeutic action. While the precise intracellular signaling pathways modulated by this compound to achieve this effect are not fully elucidated, it is known to act on synovial cells to inhibit the production of these inflammatory mediators.[1]
Data Presentation: Quantitative Inhibition of Cytokine Production by this compound
The following table summarizes the available quantitative data on the in vitro inhibitory effects of this compound on pro-inflammatory cytokine production.
| Cytokine | Cell Type | Stimulation | This compound Concentration | Observed Effect | Reference |
| TNF-α | Primary Synovial Cells (from RA patients) | Spontaneous secretion | 10⁻⁵ M - 10⁻⁶ M | Reduction in secretion | [1] |
| IL-1β | Primary Synovial Cells (from RA patients) | Spontaneous secretion | 10⁻⁵ M - 10⁻⁶ M | Reduction in secretion | [1] |
| IL-6 | - | - | - | No specific in vitro quantitative data on direct inhibition by this compound was identified in the reviewed literature. |
Experimental Protocols
Protocol 1: Inhibition of Spontaneous Cytokine Production in Primary Human Fibroblast-Like Synoviocytes (FLS) from RA Patients
This protocol is designed to assess the effect of this compound on the spontaneous production of TNF-α and IL-1β by FLS isolated from patients with rheumatoid arthritis.
Materials:
-
Primary Human Fibroblast-Like Synoviocytes from RA patients
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Human TNF-α and IL-1β ELISA kits
Procedure:
-
Cell Culture: Culture primary human FLS from RA patients in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Once confluent, detach the cells using Trypsin-EDTA and seed them in 96-well plates at a density of 1 x 10⁴ cells per well. Allow the cells to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to final concentrations ranging from 10⁻⁷ M to 10⁻⁴ M. Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each cytokine for each this compound concentration relative to the vehicle control.
Protocol 2: Inhibition of LPS-Induced Cytokine Production in a Macrophage Cell Line (e.g., RAW 264.7)
This protocol outlines a method to evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced production of TNF-α, IL-1β, and IL-6 in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and antibiotics
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
PBS
-
96-well cell culture plates
-
Murine TNF-α, IL-1β, and IL-6 ELISA kits
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment with this compound: Prepare dilutions of this compound in culture medium. Remove the existing medium and add the medium containing various concentrations of this compound to the cells. Include a vehicle control. Incubate for 2 hours.
-
LPS Stimulation: Prepare a solution of LPS in culture medium. Add LPS to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plates and collect the supernatants as described in Protocol 1.
-
Cytokine Quantification: Determine the concentrations of murine TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits.
-
Cell Viability Assessment: After collecting the supernatant, assess the viability of the cells remaining in the plate using a suitable cell viability assay to ensure that the observed cytokine inhibition is not due to cytotoxicity of this compound.
-
Data Analysis: Normalize the cytokine production to the LPS-stimulated control and calculate the dose-dependent inhibition by this compound.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways in Cytokine Production
The production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in synovial cells is regulated by complex intracellular signaling cascades. Key pathways involved include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the precise molecular target of this compound within these pathways is not definitively established, it is hypothesized to interfere with one or more upstream signaling events, leading to a reduction in the transcription and translation of these cytokine genes.
Caption: General signaling pathways leading to cytokine production.
Experimental Workflow for In Vitro Cytokine Inhibition Assay
The following diagram illustrates the general workflow for conducting an in vitro assay to determine the cytokine inhibitory potential of this compound.
Caption: Workflow for this compound cytokine inhibition assay.
Logical Relationship of this compound's Action
This diagram depicts the logical flow of how this compound is understood to function in mitigating inflammation in rheumatoid arthritis at a cellular level.
Caption: this compound's mechanism in RA inflammation.
References
Application Notes and Protocols for Dissolving Actarit in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actarit (4-acetylaminophenylacetic acid) is a disease-modifying antirheumatic drug (DMARD) developed for the treatment of rheumatoid arthritis.[1] For in vitro studies investigating its mechanism of action and therapeutic potential, proper dissolution and preparation of this compound is crucial for accurate and reproducible results. These application notes provide detailed protocols for dissolving this compound for cell culture experiments, along with a summary of its solubility in common laboratory solvents and a diagram of its putative signaling pathway.
Data Presentation: Solubility of this compound
This compound exhibits varying solubility in different solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions. It is critical to use anhydrous or newly opened DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[2]
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[3] | Recommended for preparing high-concentration stock solutions. Use of newly opened, anhydrous DMSO is highly advised.[2] |
| Dimethylformamide (DMF) | 20 mg/mL[3] | An alternative to DMSO for stock solution preparation. |
| Ethanol | 3 mg/mL[3] | Lower solubility compared to DMSO and DMF. |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL[3] | Demonstrates the low solubility of this compound in aqueous solutions, necessitating a stock solution in a stronger solvent. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, you will need 19.32 mg of this compound for every 1 mL of DMSO.
-
Dissolving in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or heat block for 5-10 minutes can be applied. Intermittent vortexing during warming is recommended.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If sterility is a concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of this compound Working Solution for Cell Treatment
This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
Thawing Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is advisable to perform an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution.
-
Final Dilution:
-
Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your cell culture vessel. For example, to treat cells in 10 mL of medium with a final this compound concentration of 10 µM, add 1 µL of the 100 mM stock solution.
-
Add the calculated volume of the this compound solution to the pre-warmed cell culture medium.
-
Mix gently by swirling the culture vessel or by pipetting up and down.
-
-
Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the this compound-treated cultures.
-
Cell Treatment: Replace the existing medium in your cell culture plates with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂). In studies with rheumatoid arthritis synovial cells, therapeutic concentrations of this compound have been shown to be in the range of 10⁻⁵ to 10⁻⁶ M.[4]
Mandatory Visualization
Signaling Pathway of this compound in Rheumatoid Arthritis
The following diagram illustrates the proposed mechanism of action of this compound in the context of rheumatoid arthritis, highlighting its inhibitory effects on pro-inflammatory signaling cascades.
References
- 1. Emerging Landscape of In Vitro Models for Assessing Rheumatoid Arthritis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Actarit in Murine Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Actarit (4-acetylaminophenylacetic acid), an immunomodulatory drug, in various mouse models of autoimmune disease, particularly those mimicking rheumatoid arthritis. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is understood to exert its therapeutic effects by modulating the immune system. Its primary mechanisms include the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1] Additionally, this compound has been shown to inhibit the activation of T-cells and modulate the activity of macrophages, both of which play a critical role in the pathogenesis of autoimmune diseases like rheumatoid arthritis.
Data Summary: this compound Dosage and Administration in Mouse Models
The following tables summarize the quantitative data on this compound dosage and administration compiled from preclinical studies in mouse models of arthritis.
Table 1: this compound Dosage in Collagen-Induced Arthritis (CIA) Mouse Model
| Mouse Strain | Administration Route | Dosage Range (mg/kg/day) | Dosing Frequency | Treatment Duration | Observed Effects | Reference |
| DBA/1J | Oral | 0.1 - 100 | Once daily | 35 days | Dose-dependent reduction in arthritis score and hind paw swelling.[2] | Fujisawa et al. |
Table 2: this compound Dosage in Spontaneous Autoimmune Arthritis Mouse Model
| Mouse Strain | Administration Route | Dosage Range (mg/kg/day) | Dosing Frequency | Treatment Duration | Observed Effects | Reference |
| MRL/lpr | Oral | 0.1 - 3 | Once daily | 12 weeks | Dose-dependent reduction in total arthritic score.[2] | Fujisawa et al. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This model is a widely used preclinical model for rheumatoid arthritis, characterized by an autoimmune response to type II collagen, leading to joint inflammation and destruction.
a. Induction of CIA:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer a subcutaneous injection of the emulsion at the base of the tail of male DBA/1J mice (8-10 weeks old).
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a subcutaneous injection of the emulsion at the base of the tail.
b. This compound Administration (Oral Gavage):
-
Preparation of this compound Solution: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosage and Administration: Beginning on the day of the first immunization (Day 0), administer this compound orally once daily for 35 consecutive days. The recommended dose range for exploratory studies is 0.1 to 100 mg/kg.
-
Control Group: Administer the vehicle alone to the control group of mice following the same schedule.
c. Assessment of Arthritis:
-
Clinical Scoring: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and redness. The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a caliper at regular intervals to quantify swelling.
-
Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess synovial inflammation, cartilage erosion, and bone destruction.
Spontaneous Arthritis in MRL/lpr Mice
MRL/lpr mice spontaneously develop a systemic autoimmune disease with features resembling human lupus and rheumatoid arthritis, including synovitis and joint destruction.
a. Animal Model:
-
Use MRL/lpr mice, which typically begin to show signs of arthritis around 8-12 weeks of age.
b. This compound Administration (Oral Gavage):
-
Preparation of this compound Solution: Prepare a homogenous suspension of this compound in a suitable vehicle.
-
Dosage and Administration: Begin treatment at 8 weeks of age. Administer this compound orally once daily for 12 weeks. A suggested effective dose range is 0.1 to 3 mg/kg.[2]
-
Control Group: Administer the vehicle alone to the control group of mice.
c. Assessment of Arthritis:
-
Clinical Scoring: Monitor and score the severity of arthritis in the paws weekly.
-
Histopathological Analysis: At the termination of the experiment, perform histological analysis of the joint tissues to evaluate the extent of synovitis and joint damage.
Visualizations
Caption: this compound's immunomodulatory signaling pathway.
Caption: Experimental workflow for this compound in a CIA mouse model.
References
Determining the Optimal In Vivo Treatment Duration of Actarit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actarit, a disease-modifying antirheumatic drug (DMARD), has demonstrated efficacy in the management of rheumatoid arthritis (RA) by modulating the immune system.[1] A critical aspect of its therapeutic application is the determination of the optimal treatment duration to maximize efficacy while ensuring patient safety. This document provides a comprehensive overview of the current knowledge on this compound's treatment duration in both clinical and preclinical settings. It also furnishes detailed protocols for researchers to design and execute in vivo studies aimed at defining the optimal therapeutic window for this compound in animal models of arthritis.
Introduction
This compound exerts its therapeutic effects by suppressing the activity of T-cells and reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] While clinical studies have explored specific treatment regimens, the optimal duration of this compound administration for achieving sustained remission and preventing disease progression remains an area of active investigation. These application notes and protocols are intended to serve as a guide for researchers in designing and conducting in vivo experiments to elucidate the dose-response and duration-response relationships of this compound.
Current Knowledge on this compound Treatment Duration
Published data from clinical and preclinical studies provide a foundation for understanding the therapeutic window of this compound. The following tables summarize the quantitative data from these studies.
Table 1: Summary of this compound Treatment Duration in Human Clinical Trials for Rheumatoid Arthritis
| Study Population | This compound Dose | Treatment Duration | Key Efficacy Outcomes | Safety and Tolerability | Reference |
| Patients with early-stage RA (stages I and II) | Not specified | 24 weeks | Significant improvement in morning stiffness, number of tender and swollen joints, grip strength, pain score, mHAQ, ESR, CRP, and Lansbury index.[2] | Not detailed | [2] |
| Patients with advanced-stage RA (stages III and IV) | Not specified | 24 weeks | No significant improvement in morning stiffness, pain score, ESR, or CRP.[2] | Not detailed | [2] |
| Patients with active RA unresponsive to methotrexate | 300 mg/day | 24 weeks | Significant improvement in morning stiffness, grip strength, swollen joint counts, pain score, mHAQ, patient's and physician's global assessments, and CRP.[3] | No severe adverse drug reactions were observed.[3] | [3] |
| Elderly patients with mildly to moderately active RA | 300 mg/day | 48 weeks | 70% of patients achieved ACR20 response; 35% achieved ACR50. Significant improvements in swollen joints, pain, disease activity assessments, ESR, and CRP.[4] | No adverse reactions or aggravation of complications were observed.[4] | [4] |
Table 2: Summary of this compound Treatment Duration in Preclinical In Vivo Studies
| Animal Model | This compound Administration | Treatment Duration | Key Efficacy Outcomes | Reference |
| Collagen-induced arthritis in DBA/1J mice | Oral, once a day | 35 days (starting after 1st immunization) | Lowered the arthritis score.[5] | [5] |
Signaling Pathway of this compound in Rheumatoid Arthritis
This compound's mechanism of action involves the modulation of the immune response, primarily by affecting T-cell function and cytokine production. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols for Determining Optimal Treatment Duration
To determine the optimal in vivo treatment duration of this compound, a well-controlled, multi-arm study in a relevant animal model of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) mouse model, is recommended.
Experimental Workflow
The following diagram outlines the logical workflow for a study designed to determine the optimal treatment duration of this compound.
Detailed Methodology for a Duration-Finding Study in a CIA Mouse Model
4.2.1. Animals
-
DBA/1J mice (male, 8-10 weeks old) are commonly used as they are highly susceptible to CIA.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
4.2.2. Induction of Collagen-Induced Arthritis (CIA)
-
Day 0: Primary Immunization
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Day 21: Booster Immunization
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site near the primary injection.
-
4.2.3. Treatment Groups and Administration
-
Begin treatment on Day 21, upon the first signs of arthritis, or prophylactically from Day 0. The timing of treatment initiation should be clearly defined.
-
Group 1: Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally once daily for the maximum duration of the study.
-
Group 2: this compound - Short Duration: Administer this compound (e.g., 100 mg/kg) orally once daily for 2 weeks.
-
Group 3: this compound - Medium Duration: Administer this compound (e.g., 100 mg/kg) orally once daily for 4 weeks.
-
Group 4: this compound - Long Duration: Administer this compound (e.g., 100 mg/kg) orally once daily for 6 weeks.
-
Group 5: Positive Control (e.g., Methotrexate): Administer a known effective agent to validate the model.
4.2.4. Outcome Measures
-
Clinical Assessment (3 times per week):
-
Score each paw for signs of inflammation (erythema and swelling) on a scale of 0-4 (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation).
-
The maximum arthritis score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Histopathological Analysis (at study termination):
-
Collect hind paws and fix in 10% neutral buffered formalin.
-
Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.
-
Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Biomarker Analysis (at study termination):
-
Collect blood via cardiac puncture and isolate serum.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA.
-
4.2.5. Statistical Analysis
-
Analyze differences in arthritis scores and paw thickness over time using a two-way ANOVA with repeated measures.
-
Compare histopathology scores and biomarker levels between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A p-value of <0.05 is typically considered statistically significant.
Considerations for Long-Term Safety
While the primary focus is on efficacy, long-term safety is paramount. Any in vivo study should include monitoring for potential adverse effects.
-
Daily Health Monitoring: Observe animals for any changes in behavior, appearance, or signs of distress.
-
Body Weight: Record body weight at least twice a week as an indicator of general health.
-
Organ Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any signs of toxicity.
-
Clinical Chemistry: Analyze serum samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
Conclusion
The optimal in vivo treatment duration of this compound is a multifaceted issue that requires a careful balance between therapeutic efficacy and long-term safety. The provided data from existing studies offer a starting point for designing further investigations. The detailed protocol for a duration-finding study in a CIA mouse model provides a robust framework for researchers to systematically determine the optimal therapeutic window for this compound. Such studies are crucial for the continued development and clinical application of this compound in the treatment of rheumatoid arthritis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Clinical effects of this compound in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Additive combination of this compound and methotrexate in the treatment of refractory rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Usefulness of this compound in elderly rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on type II collagen-induced arthritis in mice PMID: 8135880 | MCE [medchemexpress.cn]
Application Notes and Protocols for Preparing Actarit Stock Solution
Abstract
Actarit is a disease-modifying antirheumatic drug (DMARD) primarily utilized in the treatment and study of rheumatoid arthritis (RA).[1][2][3] Its mechanism of action involves modulating the immune system, in part by suppressing the production of pro-inflammatory cytokines and influencing T-cell activity.[1][4] Recent studies have also identified Carbonic Anhydrase II (CAII) as a direct target of this compound, with an IC50 of 422 nM.[5][6] Proper preparation of this compound stock and working solutions is critical for obtaining reliable and reproducible results in laboratory settings. These notes provide detailed protocols for the solubilization, storage, and application of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[7] Its key chemical and physical properties are summarized below for ease of reference in the laboratory.
| Property | Value | Reference |
| Chemical Name | 4-(acetylamino)-benzeneacetic acid | [5][7] |
| Synonyms | MS-932, (p-Acetamidophenyl)acetic acid | [7][8][9] |
| CAS Number | 18699-02-0 | [7] |
| Molecular Formula | C10H11NO3 | [7] |
| Molecular Weight | 193.2 g/mol | [5][7][8] |
| Melting Point | 173-175°C | [7] |
| Appearance | White to Off-White Solid | [7] |
Mechanism of Action in Rheumatoid Arthritis
While its complete mechanism is not fully elucidated, this compound is understood to exert its anti-inflammatory effects through several pathways.[1][4] It modulates the immune response by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][4][10] This is achieved by influencing the activity of key immune cells like T-cells and macrophages.[1][4] By down-regulating these inflammatory mediators, this compound helps to alleviate inflammation and prevent further joint deterioration in the context of rheumatoid arthritis.[1]
Caption: this compound's immunomodulatory mechanism in rheumatoid arthritis.
Experimental Protocols
Solubility Data
This compound has poor solubility in water (>29 µg/mL) but is soluble in several organic solvents.[8][9] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro studies.
| Solvent | Solubility | Reference |
| DMSO | ≥ 20 mg/mL (up to 55 mg/mL reported) | [5][11] |
| Ethanol | 3 mg/mL | [5] |
| Methanol | Soluble | [7] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [5] |
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for subsequent dilutions.
Materials and Equipment:
-
This compound powder (CAS: 18699-02-0)
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes or micropipettes with sterile tips
-
Vortex mixer and/or sonicator
-
Sterile microcentrifuge tubes (1.5 mL) for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Calculation: To prepare a 100 mM solution, use the following calculation:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) for 1 mL = 0.1 mol/L × 0.001 L × 193.2 g/mol = 0.01932 g = 19.32 mg
-
-
Weighing: In a chemical fume hood, accurately weigh 19.32 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube. Close the cap tightly and vortex the solution until the powder is completely dissolved. If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be applied.[6][12] Ensure the solution is clear before proceeding.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes. This practice prevents degradation from repeated freeze-thaw cycles.[6]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the table below.
Storage and Stability
Proper storage is essential to maintain the chemical integrity and activity of this compound.
| Form | Storage Temperature | Stability/Duration | Reference |
| Solid Powder | -20°C | ≥ 3 years | [5][11] |
| Stock Solution in DMSO | -20°C | ~1 month | [6] |
| Stock Solution in DMSO | -80°C | ≥ 6 months | [6] |
Note: Always refer to the manufacturer's specific recommendations. For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[6]
Protocol for Preparing a Working Solution for Cell Culture
This protocol describes the dilution of the 100 mM stock solution into cell culture medium to achieve a final desired concentration (e.g., 100 µM).
Key Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.3%, with 0.1% being preferable, to avoid solvent-induced cellular effects.[12]
Caption: Logical relationship for calculating dilutions (M1V1 = M2V2).
Procedure:
-
Calculation (using M1V1 = M2V2):
-
M1 (Stock Concentration) = 100 mM = 100,000 µM
-
V1 (Volume of Stock to Add) = ?
-
M2 (Final Concentration) = 100 µM
-
V2 (Final Volume of Medium) = 10 mL
-
V1 = (M2 × V2) / M1 = (100 µM × 10 mL) / 100,000 µM = 0.01 mL = 10 µL
-
-
Preparation:
-
Warm the required volume of complete cell culture medium (10 mL) to 37°C.
-
Add 10 µL of the 100 mM this compound stock solution to the 10 mL of medium.
-
Mix immediately by gentle inversion or swirling to prevent precipitation of the compound.[12]
-
-
Final DMSO Check:
-
Final DMSO % = (Volume of DMSO / Total Volume) × 100
-
Final DMSO % = (10 µL / 10,000 µL) × 100 = 0.1% (This is an acceptable level for most cell culture applications).
-
-
Control: Always prepare a vehicle control by adding the same volume of DMSO (10 µL) to an equivalent volume of medium (10 mL) to account for any effects of the solvent on the cells.
Safety Precautions
This compound is a bioactive compound. Standard laboratory safety practices should be followed.
-
Handle the compound in a well-ventilated area or chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety and handling information.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. practo.com [practo.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound CAS#: 18699-02-0 [amp.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | TargetMol [targetmol.com]
- 12. emulatebio.com [emulatebio.com]
Application Notes and Protocols for the Use of Actarit in Primary Human Synoviocytes Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary human fibroblast-like synoviocytes (HFLS) are crucial cells in the pathogenesis of rheumatoid arthritis (RA). They contribute to joint inflammation and destruction through the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs). Actarit (4-acetylaminophenylacetic acid) is an anti-rheumatic drug that has been shown to modulate the inflammatory response in synoviocytes. These application notes provide a summary of the known effects of this compound on primary human synoviocytes and detailed protocols for their culture and analysis.
While this compound has been observed to reduce the production of key inflammatory mediators, its precise mechanism of action on intracellular signaling pathways in synoviocytes has not been fully elucidated in publicly available literature. The provided diagrams of signaling pathways represent general inflammatory cascades known to be active in RA synoviocytes and are potential, but not confirmed, targets of this compound.
Data Presentation
The following tables summarize the reported effects of this compound on primary human synoviocytes. The available data is largely qualitative, with therapeutic concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M[1].
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Cytokine | Effect in RA Primary Synoviocytes | Therapeutic Concentration |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced spontaneous secretion[1] | 10⁻⁵ - 10⁻⁶ M[1] |
| Interleukin-1beta (IL-1β) | Reduced spontaneous secretion[1] | 10⁻⁵ - 10⁻⁶ M[1] |
Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Production
| MMP | Effect in RA Primary Synoviocytes | Therapeutic Concentration |
| Matrix Metalloproteinase-1 (MMP-1) | Suppressed production[1] | 10⁻⁵ - 10⁻⁶ M[1] |
Table 3: Effect of this compound on Cell Adhesion Molecules and Cell-Cell Interaction
| Adhesion Molecule/Interaction | Cell Type | Effect of this compound |
| CD44 | Fibroblast-like synoviocytes | Down-regulates expression[1] |
| Intercellular Adhesion Molecule 1 (ICAM-1) | Fibroblast-like synoviocytes | Down-regulates expression[1] |
| Very Late Antigen 4 (VLA-4) | CD14+ macrophage-like synovial cells | Down-regulates expression[1] |
| Lymphocyte Adhesion | To RA synovial cells | Inhibition[1] |
Experimental Protocols
Culture of Primary Human Fibroblast-like Synoviocytes (HFLS)
This protocol describes the isolation and culture of HFLS from synovial tissue. Alternatively, commercially available cryopreserved HFLS can be used.
Materials:
-
Synovial tissue from RA patients
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
HEPES buffer
-
Collagenase type IV
-
70 µm cell strainer
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Culture flasks and plates
Protocol:
-
Isolation:
-
Aseptically mince the synovial tissue into small pieces (1-2 mm³).
-
Digest the tissue in DMEM containing collagenase type IV (0.5-1 mg/mL) overnight at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS, 1% P/S, and 1% HEPES.
-
Plate the cells in a T75 flask and culture at 37°C in a humidified 5% CO₂ incubator.
-
-
Maintenance:
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
Use HFLS between passages 3 and 8 for experiments to avoid phenotypic changes.
-
-
Experimental Setup:
-
Seed HFLS in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1-2 x 10⁴ cells/cm².
-
Allow cells to adhere and grow to 70-80% confluency.
-
For stimulation experiments, replace the growth medium with low-serum (0.5-1% FBS) medium for 12-24 hours.
-
Treat the cells with this compound at desired concentrations (e.g., 10⁻⁷ to 10⁻⁴ M) for a specified pre-incubation time (e.g., 1-2 hours) before adding a pro-inflammatory stimulus like IL-1β (10 ng/mL) or TNF-α (10 ng/mL).
-
Incubate for the desired experimental duration (e.g., 24-48 hours).
-
Collect the culture supernatant for cytokine and MMP analysis, and lyse the cells for protein or RNA extraction.
-
Quantification of TNF-α and IL-1β by ELISA
This protocol outlines the general steps for measuring cytokine concentrations in HFLS culture supernatants using a sandwich ELISA kit. Follow the manufacturer's instructions for specific details.
Materials:
-
Human TNF-α and IL-1β ELISA kits
-
HFLS culture supernatants (collected as described above)
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Preparation:
-
Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Bring all reagents to room temperature before use.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time specified in the kit manual (typically 1-2 hours at room temperature or 37°C).
-
Aspirate the liquid from each well and wash the plate 3-4 times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate as directed.
-
Wash the plate as described in step 3.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate.
-
Wash the plate as described in step 3.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until color develops.
-
Add 50-100 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.
-
MMP-1 Activity Assay (Gelatin Zymography)
This protocol describes a method to detect MMP-1 activity in HFLS culture supernatants.
Materials:
-
HFLS culture supernatants (serum-free)
-
SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Tris-glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Sample Preparation:
-
Collect serum-free culture supernatants from HFLS treated with this compound and/or a stimulus.
-
Mix the supernatants with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
Remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
-
Analysis:
-
Image the gel and quantify the band intensities using densitometry software. The intensity of the clear bands is proportional to the MMP activity.
-
Lymphocyte Adhesion Assay
This protocol describes a method to assess the adhesion of lymphocytes to a monolayer of HFLS.
Materials:
-
HFLS cultured to confluence in a 96-well plate
-
Human lymphocytes (e.g., from peripheral blood mononuclear cells, PBMCs)
-
Fluorescent dye for labeling lymphocytes (e.g., Calcein-AM)
-
Adhesion buffer (e.g., RPMI 1640 with 1% BSA)
-
Fluorescence microplate reader
Protocol:
-
Preparation of HFLS Monolayer:
-
Seed HFLS in a 96-well plate and grow to confluence.
-
Treat the HFLS monolayer with this compound and/or a pro-inflammatory stimulus as described in Protocol 1.
-
-
Lymphocyte Labeling:
-
Isolate lymphocytes from human peripheral blood.
-
Label the lymphocytes with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled lymphocytes in adhesion buffer.
-
-
Adhesion Assay:
-
Wash the HFLS monolayer twice with PBS.
-
Add the labeled lymphocyte suspension (e.g., 1 x 10⁵ cells/well) to the HFLS monolayer.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells 2-3 times with pre-warmed adhesion buffer to remove non-adherent lymphocytes.
-
-
Quantification:
-
Add lysis buffer to each well if required by the dye used, or read the fluorescence of the remaining adherent cells directly using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
The fluorescence intensity is proportional to the number of adherent lymphocytes.
-
Visualization
Signaling Pathways in RA Synoviocytes
Experimental Workflow for Studying this compound Effects
References
Measuring Actarit Efficacy in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actarit (4-acetylaminophenylacetic acid) is a disease-modifying antirheumatic drug (DMARD) that has demonstrated efficacy in the management of rheumatoid arthritis (RA). Its therapeutic effects are attributed to its immunomodulatory properties, primarily involving the suppression of pro-inflammatory cytokines and the modulation of T-cell and macrophage activity.[1][2] Preclinical evaluation of this compound in animal models of RA is crucial for understanding its mechanism of action and determining its potential therapeutic efficacy. This document provides detailed application notes and protocols for measuring the efficacy of this compound in preclinical models, with a focus on the collagen-induced arthritis (CIA) model.
Preclinical Models for Rheumatoid Arthritis
The most widely used and accepted animal model for studying RA is the Collagen-Induced Arthritis (CIA) model, typically induced in mice or rats.[3] This model shares many pathological and immunological features with human RA, including synovial inflammation, cartilage degradation, and bone erosion.[3]
Collagen-Induced Arthritis (CIA) Model
The CIA model is induced by immunization with type II collagen, a major constituent of articular cartilage, leading to an autoimmune response against the joints.[3]
Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of CIA in DBA/1J mice, a susceptible strain.
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26G)
-
DBA/1J mice (male, 8-10 weeks old)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) until a stable emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing an equal volume of the collagen solution with Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the collagen-IFA emulsion intradermally at the base of the tail.
-
-
Monitoring:
-
Monitor the mice daily for the onset and severity of arthritis, typically appearing between days 24 and 28.
-
This compound Treatment Protocol
This compound is administered orally to the CIA mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension:
-
Suspend this compound in the vehicle to the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
-
Administration:
-
Begin oral administration of this compound or vehicle daily, starting from the day of the booster immunization (Day 21) or upon the first signs of arthritis.
-
Administer a consistent volume based on the mouse's body weight.
-
Assessment of Arthritis Severity
The efficacy of this compound is evaluated by monitoring the clinical signs of arthritis.
a) Clinical Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.
| Score | Description |
| 0 | No evidence of erythema or swelling |
| 1 | Erythema and mild swelling confined to the mid-foot |
| 2 | Erythema and mild swelling from the ankle to mid-foot |
| 3 | Erythema and moderate swelling from the ankle to metatarsal joints |
| 4 | Erythema and severe swelling encompassing the ankle, foot, and digits |
b) Paw Volume Measurement: Paw swelling can be quantified using a plethysmometer. The volume of each hind paw is measured at regular intervals.
Histopathological Analysis
Histological examination of the joints provides a detailed assessment of inflammation and tissue damage.
Procedure:
-
At the end of the study, euthanize the mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin.
-
Decalcify the tissues.
-
Embed the tissues in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation, synovitis, and pannus formation.
-
Stain with Safranin O to evaluate cartilage damage.
-
Score the histological changes based on established scoring systems.
Measurement of Inflammatory Markers
The effect of this compound on inflammatory mediators can be quantified in serum or joint homogenates.
a) Cytokine Analysis:
-
Collect blood samples via cardiac puncture and separate the serum.
-
Homogenize dissected joint tissues.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or multiplex bead arrays.[1]
b) Nitric Oxide (NO) Measurement:
-
Measure the levels of nitrites (a stable product of NO) in serum or joint homogenates using the Griess reagent.
c) Matrix Metalloproteinase (MMP) Activity:
-
Measure the levels or activity of MMPs, such as MMP-1, in joint homogenates using ELISA or zymography.[4]
Data Presentation
The quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day X) | % Inhibition |
| Vehicle Control | - | - | |
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 |
Table 2: Effect of this compound on Paw Volume in CIA Mice
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) (Day X) | % Reduction |
| Vehicle Control | - | - | |
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 |
Table 3: Effect of this compound on Serum Cytokine Levels in CIA Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is believed to exert its anti-arthritic effects by modulating the immune response at multiple levels. It has been shown to suppress the production of pro-inflammatory cytokines and interfere with the function of key immune cells involved in the pathogenesis of RA.
Caption: Proposed mechanism of this compound in modulating immune cells and inhibiting inflammatory mediators.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines the key steps in a preclinical study to evaluate the efficacy of this compound.
References
- 1. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical effects of this compound in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of Actarit in research
Welcome to the technical support center for researchers utilizing Actarit in their experiments. This resource provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cellular pH in our this compound-treated cells. What could be the cause?
A1: This may be an off-target effect due to this compound's inhibition of Carbonic Anhydrase II (CAII). This compound has been experimentally validated as a direct inhibitor of CAII with an IC50 of 422 nM.[1][2][3] CAII is a key enzyme in regulating intracellular and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of CAII can disrupt this equilibrium, leading to alterations in cellular pH. We recommend monitoring the pH of your culture medium and considering the use of a pH-stable buffer system if this effect is significant in your experimental model.
Q2: Our research involves the RORγ pathway, and we are seeing unexpected modulation in our this compound control group. Is there a known interaction?
A2: While not yet experimentally validated, computational predictions suggest that RAR-related orphan receptor-gamma (RORγ) may be an off-target of this compound.[2] RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of IL-17, both of which are implicated in inflammatory responses. If your experiments involve pathways regulated by RORγ, it is advisable to perform control experiments to determine if this compound is directly impacting this receptor in your system. A reporter gene assay for RORγ activity in the presence of this compound could help clarify this.
Q3: We are using this compound as an anti-inflammatory agent, but we are observing effects on tissue remodeling that are independent of its known cytokine-suppressing effects. Can you explain this?
A3: this compound has been shown to suppress the production of Matrix Metalloproteinase-1 (MMP-1) in synovial cells.[1] MMP-1, also known as collagenase, is a key enzyme in the degradation of extracellular matrix components, particularly collagen. This effect on MMP-1 production is a potential off-target effect that could explain observations related to tissue remodeling. The regulation of MMP-1 expression is complex and can involve signaling pathways that may be modulated by this compound independently of its effects on pro-inflammatory cytokines.
Q4: Can this compound's known immunomodulatory effects be attributed to off-target activities?
A4: this compound's primary therapeutic action is believed to be the modulation of the immune system, including the suppression of pro-inflammatory cytokines like TNF-α and IL-1β, and the modulation of T-cell activity.[1][4] While these are considered its on-target effects in the context of treating rheumatoid arthritis, the precise molecular targets that mediate these downstream effects are not fully elucidated. Therefore, it is plausible that some of these immunomodulatory activities could arise from interactions with molecules that are not its primary intended targets. For example, the inhibition of CAII could indirectly affect immune cell function, as pH regulation is crucial for many cellular processes.
Troubleshooting Guides
Issue: Inconsistent results in T-cell activation assays with this compound.
-
Potential Cause 1: Direct modulation of T-cell signaling. this compound is known to modulate T-cell activity, but the specific signaling pathways are not well-defined.[4] Unexpected potentiation or inhibition of T-cell activation could be an off-target effect on key signaling molecules.
-
Troubleshooting Steps:
-
Perform a dose-response curve with this compound in your T-cell activation assay to determine the concentration at which you observe consistent effects.
-
Assess the phosphorylation status of key T-cell receptor (TCR) signaling proteins (e.g., Lck, ZAP-70, PLCγ1) in the presence of this compound to identify potential points of interference.
-
Consider using a different T-cell activation stimulus (e.g., PMA/ionomycin) that bypasses the TCR complex to see if the effect of this compound is specific to TCR-mediated signaling.
-
-
-
Potential Cause 2: Altered cytokine profile. this compound suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] These cytokines can act as co-stimulatory signals for T-cell activation.
-
Troubleshooting Steps:
-
Measure the levels of key cytokines in your T-cell culture supernatants in the presence and absence of this compound using an ELISA or multiplex assay.
-
If cytokine suppression is observed, you can supplement the culture with recombinant cytokines to see if this rescues the T-cell activation phenotype.
-
-
Issue: Unexpected cell death or changes in cell viability with this compound treatment.
-
Potential Cause: Interference with fundamental cellular processes. Off-target effects on ubiquitously expressed enzymes like Carbonic Anhydrase II could disrupt cellular homeostasis, leading to stress and apoptosis, especially at higher concentrations.
-
Troubleshooting Steps:
-
Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) with a broad range of this compound concentrations to determine the toxicity threshold in your cell type.
-
Investigate markers of apoptosis (e.g., caspase activation, Annexin V staining) to confirm if the observed cell death is programmed.
-
Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all experimental conditions and is not contributing to cytotoxicity.
-
-
Quantitative Data on Off-Target Effects
| Target | Effect | IC50 | Notes |
| Carbonic Anhydrase II (CAII) | Inhibition | 422 nM | Experimentally validated off-target. This interaction may contribute to unexpected effects on cellular pH and ion transport.[1][2][3] |
| RORγ | Inhibition | N/A | Computationally predicted off-target. Experimental validation is needed to confirm this interaction and determine its potency.[2] |
| TNF-α Production | Suppression | N/A | This compound reduces spontaneous TNF-α secretion from rheumatoid arthritis synovial cells at therapeutic concentrations (10⁻⁵-10⁻⁶ M).[1] |
| IL-1β Production | Suppression | N/A | This compound reduces spontaneous IL-1β secretion from rheumatoid arthritis synovial cells at therapeutic concentrations (10⁻⁵-10⁻⁶ M).[1] |
| MMP-1 Production | Suppression | N/A | This compound suppresses MMP-1 production by primary synovial cells.[1] |
Experimental Protocols
Protocol 1: In Vitro Assay for Carbonic Anhydrase II (CAII) Inhibition
This protocol is adapted from established methods for measuring CAII activity.
Principle: This assay measures the esterase activity of CAII using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CAII releases p-nitrophenol, which can be detected spectrophotometrically at 400 nm. The inhibition of this reaction by this compound is quantified.
Materials:
-
Recombinant human Carbonic Anhydrase II (CAII)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of various concentrations of this compound solution to the wells. For the control wells, add 10 µL of the solvent.
-
Add 10 µL of the CAII enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Protocol 2: Assessment of this compound's Effect on TNF-α Secretion from Macrophages
Principle: This protocol uses lipopolysaccharide (LPS) to stimulate TNF-α secretion from a macrophage cell line (e.g., RAW 264.7). The effect of this compound on this secretion is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. For the negative control, add vehicle instead of LPS.
-
Incubate the plates for 24 hours in a CO2 incubator at 37°C.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial TNF-α ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on TNF-α secretion.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of T-cell co-stimulation in rheumatoid arthritis: clinical experience with abatacept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Actarit Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Actarit concentration in cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
Based on in vitro studies, the therapeutic concentration of this compound for reducing pro-inflammatory cytokines such as TNF-α and IL-1β in primary rheumatoid synovial cells is between 10 µM and 1 µM (10⁻⁵ M to 10⁻⁶ M)[1]. It is advisable to start with a dose-response experiment within and around this range to determine the optimal concentration for your specific cell type and experimental goals.
Q2: How does this compound impact cell viability?
This compound's primary mechanism of action is immunomodulatory, aiming to suppress inflammatory responses rather than inducing broad cytotoxicity[1]. However, like any compound, high concentrations may lead to off-target effects and decreased cell viability. The concentration at which this compound becomes cytotoxic can vary significantly depending on the cell type and culture conditions. Therefore, it is crucial to perform a cell viability assay to establish the therapeutic window for your experiments.
Q3: Which cell lines are most relevant for studying the effects of this compound?
The most relevant cell lines for studying this compound's effects in the context of rheumatoid arthritis include:
-
Fibroblast-like synoviocytes (FLS): These cells are key players in the pathogenesis of rheumatoid arthritis, contributing to inflammation and joint destruction.
-
T-lymphocytes: this compound is known to modulate T-cell activity, making these cells a critical target for investigation.
-
Macrophages: These immune cells are also involved in the inflammatory cascade of rheumatoid arthritis and are relevant for studying this compound's anti-inflammatory properties.
Q4: What is the known mechanism of action for this compound?
While the exact mechanism is not fully elucidated, this compound is understood to exert its anti-rheumatic effects by modulating the immune system. Its key actions include:
-
Suppression of pro-inflammatory cytokines: this compound has been shown to reduce the secretion of TNF-α, IL-1β, and IL-6.[1]
-
Inhibition of T-cell activation: It modulates the activity of T-cells, which are central to the autoimmune response in rheumatoid arthritis.
-
Modulation of macrophage activity: this compound may also influence the function of macrophages, further contributing to its anti-inflammatory profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death observed even at low this compound concentrations. | 1. Cell line is particularly sensitive to this compound. 2. Incorrect solvent or final solvent concentration is cytotoxic. 3. This compound stock solution is degraded. | 1. Perform a wider range dose-response experiment starting from nanomolar concentrations. 2. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and below the cytotoxic threshold for your cell line (typically <0.1%). Run a solvent-only control. 3. Prepare fresh this compound stock solution. |
| No observable effect of this compound on inflammatory markers. | 1. This compound concentration is too low. 2. The cell model is not responsive to this compound. 3. Incubation time is too short. | 1. Increase the concentration of this compound in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). 2. Verify that your cell line expresses the relevant targets for this compound's presumed mechanism of action. 3. Extend the incubation period (e.g., 24h, 48h, 72h) to allow for potential delayed effects. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors. | 1. Ensure a consistent number of viable cells are seeded in each well. 2. Standardize all incubation times for cell treatment and assay steps. 3. Use calibrated pipettes and ensure proper mixing of solutions. |
Data on this compound Concentrations
| Parameter | Concentration | Cell Type | Effect | Reference |
| Therapeutic Range | 1 µM - 10 µM | Primary Rheumatoid Synovial Cells | Reduction of TNF-α and IL-1β secretion | [1] |
| Experimental Range | 0.1 µM - 100 µM | Primary Rheumatoid Synovial Cells | Investigated for effects on cell functions | [1] |
Note: Researchers should empirically determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol: Determining the Effect of this compound on Cell Viability using an MTT Assay
This protocol provides a general framework for assessing cell viability. It is essential to optimize parameters such as cell seeding density and incubation times for your specific cell line.
Materials:
-
This compound
-
Appropriate cell line (e.g., Fibroblast-like synoviocytes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the solvent used to dissolve this compound (vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Optimizing this compound Concentration
The following diagram illustrates a typical workflow for determining the optimal concentration of this compound.
Hypothesized Signaling Pathway Influenced by this compound in Rheumatoid Arthritis
This diagram illustrates the general inflammatory signaling pathways in rheumatoid arthritis that this compound is thought to modulate, leading to a reduction in pro-inflammatory cytokine production. The precise molecular targets of this compound within these pathways are still under investigation.
References
Actarit Technical Support Center: Ensuring Experimental Success
Welcome to the Actarit Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in experimental variability and reproducibility when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent Anti-Inflammatory Effects
-
Question: We are observing significant variability in the anti-inflammatory effects of this compound between experiments. What could be the cause?
-
Answer: Inconsistent results with this compound can stem from several factors:
-
Cell Health and Passage Number: The physiological state of your cells is critical. Ensure you are using cells at a consistent and low passage number. Older cells or cells that have been stressed can respond differently to treatment.
-
Inconsistent Stimulation: If you are using a pro-inflammatory stimulus (e.g., LPS, TNF-α) to induce an inflammatory response, ensure the concentration and incubation time of the stimulus are consistent across all experiments.
-
This compound Degradation: While generally stable, improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. Prepare fresh dilutions for each experiment from a properly stored stock.
-
Cell Seeding Density: The density at which you seed your cells can impact their response to this compound. Optimize and maintain a consistent seeding density for all experiments.
-
Issue 2: Poor Solubility and Precipitation
-
Question: We are having trouble dissolving this compound, and sometimes see precipitation in our cell culture media. How can we improve its solubility?
-
Answer: this compound has low solubility in aqueous solutions. To address this:
-
Proper Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO, DMF, or Ethanol.[1]
-
Working Dilution: When preparing your final working concentration in cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is recommended to add the this compound stock solution to the media with gentle vortexing to ensure proper mixing.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help with solubility.
-
Sonication: If you still observe precipitation, gentle sonication of the stock solution before dilution may help.[2]
-
Issue 3: Unexpected Cytotoxicity
-
Question: We are observing higher than expected cell death in our this compound-treated groups. What could be the reason?
-
Answer: Unintended cytotoxicity can be caused by:
-
High Solvent Concentration: As mentioned, ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture media is not toxic to your cells. Run a solvent-only control to assess this.
-
This compound Concentration: While this compound is generally well-tolerated by cells at therapeutic concentrations, very high concentrations may induce cytotoxicity. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. What is non-toxic for one cell line may be toxic for another.
-
Contamination: Always check your cell cultures for microbial contamination, which can cause cell death and confound your results.
-
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration |
| DMSO | 20 mg/mL[1] |
| DMF | 20 mg/mL[1] |
| Ethanol | 3 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL[1] |
Table 2: In Vitro Therapeutic Concentration of this compound
| Cell Type | Therapeutic Concentration Range | Effect |
| Rheumatoid Arthritis (RA) primary synovial cells | 10⁻⁵ - 10⁻⁶ M | Reduction of spontaneous TNF-α and IL-1β secretion[3] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Methodology:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 20 mg/mL).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]
-
2. In Vitro Cytokine Release Assay (ELISA)
-
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from cultured cells.
-
Methodology:
-
Seed cells (e.g., macrophages, PBMCs) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, pre-treat the cells with various concentrations of this compound (prepared by diluting the stock solution in cell culture media) for 1-2 hours.
-
Induce an inflammatory response by adding a stimulant (e.g., LPS at 1 µg/mL). Include appropriate controls: untreated cells, cells with stimulant only, and cells with this compound only.
-
Incubate for a predetermined time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of the cytokine of interest in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[4][5][6]
-
3. T-Cell Proliferation Assay
-
Objective: To assess the effect of this compound on T-cell proliferation.
-
Methodology:
-
Isolate T-cells from peripheral blood or spleen.
-
Label the T-cells with a proliferation tracking dye (e.g., CFSE) according to the manufacturer's protocol.[7]
-
Plate the labeled T-cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound.
-
Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies or a suitable mitogen.[8]
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the dye dilution by flow cytometry to determine the extent of cell proliferation.[9]
-
4. Nitric Oxide (NO) Production Assay
-
Objective: To measure the effect of this compound on the production of nitric oxide in cell culture.
-
Methodology:
-
Seed cells (e.g., macrophages) in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent like LPS and IFN-γ.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay. This can be done with commercially available kits.[10][11][12]
-
Mandatory Visualizations
Caption: this compound's inhibitory effects on key inflammatory signaling pathways.
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. h-h-c.com [h-h-c.com]
- 6. biomatik.com [biomatik.com]
- 7. agilent.com [agilent.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
- 10. In Vitro Nitric Oxide Assays [cellbiolabs.com]
- 11. eaglebio.com [eaglebio.com]
- 12. sciencellonline.com [sciencellonline.com]
Technical Support Center: Actarit and its Degradation Products
Welcome to the technical support center for Actarit. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential impact of this compound degradation products on experimental outcomes. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD).[1] Its mechanism of action is not entirely understood but is known to modulate the immune system.[2][3] this compound is believed to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), and inhibit the activation of T-cells.[4] A key aspect of its function involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.
Q2: What are the known degradation products of this compound?
Forced degradation studies have shown that this compound is unstable under certain conditions, leading to the formation of specific degradation products (DPs).[2][5] Under acidic, basic, and photolytic stress, this compound degrades to a common product, DP-I: 4-aminophenylacetic acid .[2][5] Under oxidative stress, three additional degradation products are formed: DP-II, DP-III, and DP-IV .[2][5] The structures of these oxidative degradation products have been characterized using spectroscopic methods.[2][5]
Q3: How should this compound be properly stored to minimize degradation?
To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is stable under neutral hydrolysis, dry thermal, and accelerated stability conditions but is susceptible to degradation in acidic, basic, and photolytic conditions.[2][5] For long-term storage, it is advisable to protect it from light and exposure to oxidative conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on the impact of its degradation products.
Issue 1: Inconsistent or lower-than-expected potency of this compound in cell-based assays.
-
Possible Cause: Degradation of this compound in the stock solution or experimental medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare fresh this compound stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
pH of Culture Medium: Ensure the pH of your cell culture medium is neutral. Acidic or basic conditions can accelerate the degradation of this compound to DP-I (4-aminophenylacetic acid).[2][5]
-
Light Exposure: Protect your stock solutions and experimental plates from direct light exposure to prevent photolytic degradation to DP-I.[2][5]
-
Purity Analysis: If inconsistent results persist, consider analyzing the purity of your this compound stock solution using a stability-indicating HPLC method.[2]
-
Issue 2: Unexpected or off-target effects observed in cytokine assays.
-
Possible Cause: Interference from this compound degradation products. The primary degradation product, 4-aminophenylacetic acid (DP-I), may have its own biological activity or interfere with the assay components.
-
Troubleshooting Steps:
-
Run Degradation Product Controls: If possible, synthesize or obtain a standard for 4-aminophenylacetic acid (DP-I) and test its effect in your cytokine assay as a separate control. This will help determine if the degradation product itself is modulating cytokine production.
-
Assay Specificity: Review the specificity of your cytokine assay. Some degradation products might cross-react with antibodies used in ELISA or other immunoassays, leading to false-positive or false-negative results.
-
Sample Matrix Effects: The presence of degradation products can alter the sample matrix. Consider performing a spike and recovery experiment to assess if the degradation products are interfering with the accurate quantification of cytokines.
-
Issue 3: Altered NF-κB signaling readouts not correlating with expected this compound activity.
-
Possible Cause: The degradation products of this compound may have their own modulatory effects on the NF-κB pathway, or they may interfere with the reporter assay components.
-
Troubleshooting Steps:
-
Degradation Product Activity: Test the effect of 4-aminophenylacetic acid (DP-I) on your NF-κB reporter cell line. It is possible that this degradation product has a different or even opposing effect on NF-κB signaling compared to the parent this compound molecule.
-
Luciferase Assay Interference: If using a luciferase-based NF-κB reporter assay, be aware that small molecules can sometimes interfere with the luciferase enzyme itself. Run a control to test if the degradation products inhibit or enhance luciferase activity in a cell-free system.
-
Upstream vs. Downstream Effects: Use specific inhibitors of the NF-κB pathway to dissect where the interference might be occurring. This can help determine if the degradation products are affecting receptor binding, IKK activation, IκBα degradation, or p65 nuclear translocation.
-
Data Presentation
The following tables summarize the known degradation products of this compound and the conditions under which they are formed, based on forced degradation studies.
Table 1: this compound Degradation Products and Formation Conditions
| Degradation Product ID | Chemical Name | Formation Conditions |
| DP-I | 4-aminophenylacetic acid | Acidic Hydrolysis, Basic Hydrolysis, Photolysis |
| DP-II | Structure to be confirmed | Oxidative Stress |
| DP-III | Structure to be confirmed | Oxidative Stress |
| DP-IV | Structure to be confirmed | Oxidative Stress |
Table 2: Summary of this compound Stability under Different Stress Conditions
| Stress Condition | Observation | Degradation Products Formed |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Unstable | DP-I |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Unstable | DP-I |
| Neutral Hydrolysis | Stable | None |
| Oxidative (e.g., 3% H₂O₂) | Unstable | DP-II, DP-III, DP-IV |
| Photolytic (UV light) | Unstable | DP-I |
| Thermal (Dry Heat) | Stable | None |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Purity
This protocol is based on the principles of stability-indicating assay methods to separate this compound from its degradation products.[2]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., Phenomenex Luna C18).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the column and system and should be optimized to achieve separation of all degradation products from the parent peak.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Procedure: a. Prepare a standard solution of this compound of known concentration. b. Prepare sample solutions of the this compound being tested. c. Inject the standard and sample solutions into the HPLC system. d. Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times and UV spectra with those of the reference standards (if available). e. Calculate the purity of the this compound sample and the percentage of each degradation product.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and controls, including vehicle and degradation products if available) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cytokine Quantification (ELISA)
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants from this compound-treated cells (and controls) to the wells and incubate.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentration based on a standard curve generated with recombinant cytokine.
Mandatory Visualizations
References
- 1. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. Stability-indicating assay method for determination of this compound, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Stability-indicating assay method for determination of this compound, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆☆ | Semantic Scholar [semanticscholar.org]
- 4. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Actarit-Induced Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side effects induced by Actarit and other immunomodulatory Disease-Modifying Antirheumatic Drugs (DMARDs) in animal studies. Due to the limited availability of public preclinical toxicology data specifically for this compound, this guide utilizes data from studies on Sulfasalazine, a DMARD with a well-documented profile of inducing similar side effects in animal models, as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with DMARDs like this compound in animal studies?
A1: Based on preclinical studies with representative DMARDs, the most commonly observed side effects in animal models such as rats and mice include gastrointestinal disturbances, hematological abnormalities, hepatotoxicity, and nephrotoxicity.[1][2][3] Clinical signs can range from changes in appetite and body weight to more severe organ-specific damage.[4][5]
Q2: How can I monitor for potential nephrotoxicity during my study?
A2: Regular monitoring of renal function is crucial. This includes the collection of blood samples for the analysis of serum creatinine and blood urea nitrogen (BUN) levels.[1][6][7] A significant increase in these markers can indicate kidney damage. Additionally, histopathological examination of kidney tissue at the end of the study can reveal changes such as tubular necrosis, interstitial inflammation, and vascular congestion.[1][8]
Q3: What are the key indicators of hepatotoxicity in animal models?
A3: Hepatotoxicity can be monitored by measuring serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and lactate dehydrogenase (LDH).[1] Elevated levels of these enzymes are indicative of liver cell damage. Histopathological analysis of liver tissue can confirm findings and reveal features like inflammation and necrosis.[1]
Q4: Are there any known mitigation strategies for DMARD-induced side effects in animal studies?
A4: Yes, some studies have explored the use of co-administered protective agents. For instance, antioxidants like taurine and N-acetylcysteine (NAC) have shown efficacy in mitigating sulfasalazine-induced renal and hepatic toxicity in rats, likely by reducing oxidative stress.[1][6][7][9]
Troubleshooting Guides
Issue 1: Unexplained Weight Loss or Reduced Food Intake in Study Animals
-
Possible Cause: Gastrointestinal distress is a common side effect of orally administered DMARDs.[10]
-
Troubleshooting Steps:
-
Monitor food and water consumption daily.
-
Observe animals for signs of nausea or discomfort.
-
Consider dose reduction if the effects are severe and impacting the study's integrity.
-
Ensure the vehicle used for drug administration is not contributing to the issue.
-
Issue 2: Abnormal Hematology Results
-
Possible Cause: DMARDs can induce hematological toxicity, including anemia and thrombocytopenia.[3][11]
-
Troubleshooting Steps:
-
Perform complete blood counts (CBC) at baseline and regular intervals during the study.
-
If significant changes are observed, consider reducing the dose or discontinuing treatment in the affected animals.
-
Investigate potential mechanisms, such as hemolysis or bone marrow suppression.[12]
-
Issue 3: Suspected Renal or Hepatic Injury Based on Clinical Signs
-
Possible Cause: High doses of DMARDs can lead to organ toxicity.[1][2]
-
Troubleshooting Steps:
-
Immediately collect blood samples for analysis of renal and hepatic biomarkers (Creatinine, BUN, ALT, AST, etc.).
-
If toxicity is confirmed, consider implementing a mitigation strategy, such as the co-administration of a cytoprotective agent, if this aligns with your study design.
-
For terminal studies, ensure kidney and liver tissues are collected for histopathological evaluation.
-
Data Presentation: Quantitative Toxicology Data for a Representative DMARD (Sulfasalazine)
Table 1: Acute Toxicity of Sulfasalazine in Mice [13]
| Parameter | Value (mg/kg) | Survival Time |
| LD50 | 933 | 24 hours |
| LD50 | 676 | 72 hours |
| LD10 | 500 | 72 hours |
Table 2: Effects of Sulfasalazine on Renal and Hepatic Biomarkers in Rats [1][9]
| Treatment Group (14 days) | Serum Creatinine (mg/dL) | Serum ALT (U/L) | Serum AST (U/L) |
| Control (Vehicle) | ~ 0.6 | ~ 35 | ~ 80 |
| Sulfasalazine (600 mg/kg/day, oral) | ~ 1.2 | ~ 70 | ~ 150 |
| Sulfasalazine + Taurine (500 mg/kg/day, i.p.) | ~ 0.7 | ~ 45 | ~ 100 |
| Sulfasalazine + N-acetylcysteine (500 mg/kg/day, i.p.) | ~ 0.8 | Not Reported | Not Reported |
Values are approximated from graphical data presented in the cited studies.
Experimental Protocols
Protocol 1: Induction and Monitoring of Nephrotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Drug Administration: Administer Sulfasalazine (or the test DMARD) orally at a dose of 600 mg/kg/day for 14 consecutive days.[1]
-
Blood Collection: On day 15, 24 hours after the final dose, collect blood samples via cardiac puncture under anesthesia.[1]
-
Biochemical Analysis: Centrifuge the blood to separate serum. Analyze serum for creatinine and BUN levels using standard biochemical assays.
-
Histopathology: Euthanize the animals and perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin). Embed the kidneys in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine for signs of tubular atrophy, necrosis, and interstitial inflammation.[1][8]
Protocol 2: Mitigation of Hepatotoxicity with Taurine
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Treatment Groups:
-
Group 1: Control (Vehicle).
-
Group 2: Sulfasalazine (600 mg/kg/day, oral).
-
Group 3: Sulfasalazine (600 mg/kg/day, oral) + Taurine (e.g., 500 mg/kg/day, intraperitoneal).[1]
-
-
Drug Administration: Administer treatments for 14 consecutive days.[1]
-
Sample Collection and Analysis: On day 15, collect blood and liver tissue as described in Protocol 1.
-
Biochemical Analysis: Analyze serum for ALT, AST, ALP, and LDH levels.
-
Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure levels of reactive oxygen species (ROS) and lipid peroxidation, as well as glutathione (GSH) content.[1]
-
Histopathology: Process and examine liver tissue sections for histopathological changes.[1]
Visualizations
Caption: Experimental workflow for managing DMARD side effects.
Caption: Generalized pathway of drug-induced hepatotoxicity.
Caption: Generalized pathway of drug-induced nephrotoxicity.
References
- 1. Sulfasalazine-induced renal and hepatic injury in rats and the protective role of taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfasalazine hypersensitivity with hepatotoxicity, thrombocytopenia, and erythroid hypoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Sulfasalazine Treatment in Mice Induces System xc − - Independent Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-term male reproductive toxicity study with sulfasalazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Sulfasalazine-induced renal injury in rats and the protective role of thiol-reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfasalazine-induced renal and hepatic injury in rats and the protective role of taurine [bi.tbzmed.ac.ir]
- 10. Sulfasalazine (Azulfidine) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Actarit Quality Control Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of Actarit for research purposes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action in a research context?
This compound, also known as 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD).[1] In research, it is primarily investigated for its immunomodulatory and anti-inflammatory properties.[2] Its mechanism of action is understood to involve the modulation of the immune system, including the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the modulation of T-cell activity.[3] More recently, this compound has been identified as an inhibitor of Carbonic Anhydrase II (CAII), which may contribute to its anti-inflammatory effects.[4][5][6][7][8][9]
2. What are the common challenges encountered when working with this compound in the lab?
Researchers may encounter issues related to:
-
Solubility: this compound has limited solubility in aqueous solutions. Preparing stock solutions in organic solvents like DMSO or DMF is often necessary.[10] See the solubility table and troubleshooting guide below for more details.
-
Stability: The compound can degrade under certain conditions, such as in acidic or basic solutions and upon exposure to light.[4] Oxidative stress can also lead to degradation.[4]
-
Purity: The presence of process-related impurities or degradation products can affect experimental outcomes. It is crucial to assess the purity of this compound before use.
3. How should this compound be stored to ensure its stability?
For long-term storage, this compound should be stored as a solid at -20°C.[10] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[11] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[11]
4. What are the key quality control tests to perform on a new batch of this compound?
Before starting experiments, it is recommended to perform the following quality control tests:
-
Purity assessment: Using High-Performance Liquid Chromatography (HPLC) to determine the percentage of the active compound and identify any impurities.
-
Identity confirmation: Using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure of the compound.
-
Solubility testing: To ensure the compound will be soluble in the intended experimental solvents and media.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Purity of the this compound sample may be compromised.
Troubleshooting Steps:
-
Verify Purity with HPLC: Use the provided HPLC protocol to check the purity of your this compound sample. Compare the chromatogram to a reference standard if available. The presence of significant impurity peaks can indicate a compromised sample.
-
Confirm Identity with NMR and MS: Use the NMR and MS protocols to confirm the chemical identity of your sample. Discrepancies in the spectra compared to known data for this compound suggest a different compound or significant contamination.
-
Assess for Degradation: If the sample has been stored improperly or for an extended period, it may have degraded. Re-testing the purity via HPLC is recommended.
Issue 2: Difficulty Dissolving this compound
Possible Cause: this compound has poor aqueous solubility.
Troubleshooting Steps:
-
Use an Appropriate Solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO or DMF.[10]
-
Sonication and Gentle Heating: To aid dissolution, especially for stock solutions, use an ultrasonic bath and/or gentle warming.
-
Check Final Concentration in Media: When diluting the stock solution into aqueous media (e.g., cell culture medium), ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity. Observe for any precipitation after dilution. If precipitation occurs, you may need to lower the final concentration of this compound or use a different formulation approach, such as complexation with cyclodextrins.[7]
Issue 3: Variability Between Different Batches of this compound
Possible Cause: Inconsistent quality between batches.
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new batch. This document should provide information on the purity and identity of the compound.
-
Perform In-house Quality Control: Do not solely rely on the supplier's CoA. Perform your own quality control checks (HPLC, NMR, MS) on each new batch to ensure consistency.
-
Standardize Experimental Protocols: Ensure that all experimental parameters, including sample preparation and handling, are consistent across all experiments and batches.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [10] |
| Molecular Weight | 193.2 g/mol | [10] |
| Appearance | Crystalline solid | [10] |
| Storage Temperature | -20°C | [10] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [5] |
| DMF | ~20 mg/mL | [10] |
| Ethanol | ~3 mg/mL | [10] |
| DMSO:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | [10] |
| Water | Poorly soluble | [7] |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. It should be validated for your specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.
Protocol 2: Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for acquiring a ¹H NMR spectrum of this compound for identity confirmation.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition Parameters (Example):
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis).
-
Acquisition Time: ~4 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Expected Chemical Shifts (in DMSO-d₆): The spectrum should show characteristic peaks for the aromatic protons, the methylene protons, the acetyl methyl protons, and the amide proton. The exact chemical shifts may vary slightly depending on the instrument and concentration.
Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol provides a general method for confirming the molecular weight of this compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Ionization Mode: Positive or negative ion mode can be used. In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z 194.2. In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 192.2.
-
Fragmentation Analysis (MS/MS): To further confirm the structure, select the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern should be consistent with the structure of this compound.
Mandatory Visualizations
Caption: A logical workflow for the quality control and experimental use of this compound.
Caption: A simplified diagram of this compound's proposed mechanism of action in rheumatoid arthritis.
Caption: A troubleshooting decision tree for unexpected experimental results with this compound.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. ESI-MS differential fragmentation of positional isomers of sulfated oligosaccharides derived from carrageenans and agarans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug this compound [repository.cam.ac.uk]
- 7. Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. nacalai.com [nacalai.com]
Mitigating Batch-to-Batch Variation of Actarit: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating batch-to-batch variation of Actarit. The following information is designed to address specific issues that may be encountered during experimentation, ensuring greater consistency and reliability of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 4-acetylaminophenylacetic acid, is a disease-modifying anti-rheumatic drug (DMARD) primarily used in the treatment of rheumatoid arthritis.[1] Its mechanism of action is not fully elucidated but is understood to involve modulation of the immune system.[2][3] this compound is believed to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), and modulate the activity of T-cells, which play a central role in the pathogenesis of rheumatoid arthritis.[2][4] It has also been identified as an inhibitor of Carbonic Anhydrase II (CAII).[5]
Q2: What are the potential causes of batch-to-batch variation in this compound?
A2: Batch-to-batch variation in small molecule drugs like this compound can stem from several factors throughout the manufacturing process. These can include:
-
Raw Material Variability: Inconsistencies in the quality, purity, and impurity profile of starting materials and reagents.
-
Manufacturing Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, reaction time, and mixing speed.
-
Purification and Crystallization: Differences in the efficiency of purification steps leading to variations in the final impurity profile and polymorphic form.
-
Storage and Handling: Improper storage conditions can lead to degradation of the active pharmaceutical ingredient (API).[6]
Q3: How can I assess the quality and consistency of a new batch of this compound?
A3: A comprehensive quality assessment of a new this compound batch should include a combination of analytical techniques. A good starting point is to request and carefully review the Certificate of Analysis (CoA) from the supplier. Key parameters to examine on the CoA include:
-
Appearance
-
Purity (typically by HPLC)
-
Identification (e.g., by IR or NMR)
-
Water content
-
Residual solvents
-
Heavy metals
-
Melting point
For more rigorous in-house verification, it is recommended to perform your own analytical testing, such as HPLC-UV analysis to confirm purity and quantify the active ingredient, and dissolution testing to assess its release characteristics.
Troubleshooting Guides
Inconsistent Experimental Results
Problem: You observe significant variability in the biological effect of this compound between different experimental runs, even when using the same nominal concentration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variation in this compound Potency | 1. Request and Compare CoAs: Obtain the Certificate of Analysis for each batch used and compare the purity and impurity profiles. 2. Perform In-House Quality Control: Conduct an independent analysis (e.g., HPLC-UV) to verify the purity and concentration of your this compound stock solutions. 3. Qualify New Batches: Before starting a new series of experiments, perform a pilot study to compare the activity of the new batch against a previously characterized, reliable batch. |
| Improper Storage and Handling | 1. Verify Storage Conditions: this compound should be stored at -20°C.[5] Ensure that the compound has not been subjected to multiple freeze-thaw cycles. 2. Prepare Fresh Stock Solutions: Prepare fresh stock solutions from the solid compound for each set of experiments. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months, but fresh is always preferable. |
| Variability in Experimental Protocol | 1. Standardize Procedures: Ensure all experimental steps, including cell seeding density, incubation times, and reagent concentrations, are consistent across all experiments. 2. Control for Environmental Factors: Monitor and control for variables such as temperature, humidity, and CO2 levels in your cell culture incubators. |
| Cell-Based Assay Pitfalls | 1. Cell Line Instability: Use cells within a consistent and low passage number range. 2. Assay Interference: Be aware that some assay reagents, like MTT, can be affected by the compound itself, leading to inaccurate viability readings.[7] Consider using alternative viability assays. |
HPLC Analysis Issues
Problem: You are experiencing issues with the HPLC analysis of this compound, such as peak tailing, inconsistent retention times, or ghost peaks.
Possible Causes & Solutions:
| Issue | Possible Cause | Solution |
| Peak Tailing | 1. Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte. 2. Column Overload: Injecting too high a concentration of this compound. 3. Column Contamination or Void: Buildup of contaminants on the column frit or a void in the packing material.[8] | 1. Mobile Phase Modification: Use a mobile phase with a lower pH (e.g., containing 0.1% formic or acetic acid) to suppress silanol ionization.[1] 2. Reduce Injection Volume/Concentration: Dilute the sample before injection. 3. Column Maintenance: Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | 1. Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of volatile solvents. 2. Fluctuations in Column Temperature: Lack of a column oven or inconsistent ambient temperature. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump. | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a Column Oven: Maintain a constant column temperature using a column oven. 3. Pump Maintenance: Purge the pump and check for leaks. |
| Ghost Peaks | 1. Contaminants in the Mobile Phase or System: Impurities in the solvents or leaching from tubing. 2. Carryover from Previous Injections: Insufficient needle wash between injections. | 1. Use High-Purity Solvents: Use HPLC-grade solvents and additives. 2. Optimize Needle Wash: Increase the volume and/or use a stronger solvent for the needle wash. |
Data Presentation
Example Certificate of Analysis for this compound
The following table summarizes typical specifications found on a Certificate of Analysis for this compound. It is crucial to obtain and review the specific CoA for each batch you use.
| Test | Specification | Example Result |
| Appearance | White to Off-White Solid | Conforms |
| Purity (by HPLC) | ≥ 98.0% | 99.58%[3] |
| Identification (by LC-MS) | Consistent with structure | Consistent[3] |
| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃[3] |
| Molecular Weight | 193.20 | 193.20[3] |
| Melting Point | 167-173 °C | 167 °C[9] |
| Storage | -20°C | -20°C[3] |
Critical Quality Attributes (CQAs) for this compound Raw Material
To ensure consistency in your experiments, it is important to consider the Critical Quality Attributes (CQAs) of the this compound raw material. CQAs are physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality.
| Critical Quality Attribute | Potential Impact on Experiments | Recommended Action |
| Purity | Lower purity can lead to a reduced effective concentration of this compound and the introduction of unknown variables from impurities. | Always source high-purity this compound (≥98%) and verify the purity stated on the CoA. |
| Impurity Profile | Different impurities, even at low levels, may have their own biological activities that could confound experimental results. | If possible, obtain impurity profiles for different batches. If inconsistencies are observed, consider using a more highly purified source. |
| Polymorphism | Different crystalline forms of a compound can have different solubility and dissolution rates, affecting its bioavailability in cell culture or in vivo. | While not always provided on a standard CoA, be aware of this potential variable. If significant inconsistencies persist, consult with the supplier about the polymorphic form. |
| Water Content | High water content can affect the accurate weighing of the compound and the final concentration of stock solutions. | Refer to the CoA for the water content and account for it when preparing solutions if necessary. Store the compound in a desiccator. |
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol is a general guideline and may require optimization for your specific instrumentation and experimental needs.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 1% acetic acid in water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 246 nm.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., DMSO, methanol) and perform serial dilutions to create a calibration curve (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples. Quantify the amount of this compound in your samples by comparing the peak area to the calibration curve.
LC-MS/MS Method for Impurity Profiling of this compound
This protocol provides a starting point for developing a more sensitive method for identifying and quantifying impurities.
-
Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute more hydrophobic compounds, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), likely in both positive and negative modes to capture a wider range of impurities.
-
Mass Spectrometry Analysis:
-
Full Scan: To identify the molecular weights of potential impurities.
-
Product Ion Scan (MS/MS): To fragment the parent ions and obtain structural information for impurity identification.
-
Multiple Reaction Monitoring (MRM): For targeted quantification of known impurities.
-
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent and inject.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow for Batch Qualification
Troubleshooting Logic for HPLC Peak Tailing
References
- 1. uhplcs.com [uhplcs.com]
- 2. A liquid chromatography-tandem mass spectrometry method for the quantitation of this compound in rabbit plasma: application to pharmacokinetics and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. labproinc.com [labproinc.com]
Validation & Comparative
Actarit vs. Methotrexate in Preclinical Rheumatoid Arthritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Actarit and Methotrexate, two disease-modifying antirheumatic drugs (DMARDs), in the context of preclinical models of rheumatoid arthritis (RA). The information presented is based on available experimental data to assist researchers in evaluating their potential therapeutic applications.
Executive Summary
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Both this compound and Methotrexate have demonstrated efficacy in preclinical models of RA, albeit through different mechanisms of action. Methotrexate, a folate antagonist, is a well-established first-line therapy for RA, while this compound is a modulator of immune cell function. This guide synthesizes available preclinical data to compare their performance and elucidates the experimental protocols used in these studies.
Mechanism of Action
This compound
This compound's mechanism of action in RA is believed to involve the modulation of the immune system. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Additionally, this compound may modulate the activity of T-cells and inhibit matrix metalloproteinase-1 (MMP-1) production, thereby reducing inflammation and joint degradation.
Methotrexate
The anti-inflammatory effects of Methotrexate in RA are multifaceted. It is known to be a folate antagonist, which can inhibit the synthesis of purines and pyrimidines, essential for cell proliferation. Furthermore, Methotrexate promotes the release of adenosine, a potent anti-inflammatory mediator. It also interferes with various inflammatory pathways, including those involving cytokines like IL-1, IL-6, and TNF.
Efficacy in Preclinical RA Models
Direct head-to-head preclinical studies comparing this compound and Methotrexate are limited. Therefore, this guide presents data from separate studies utilizing common RA models, primarily collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA). It is crucial to note that variations in experimental design, animal species, and disease severity can influence outcomes, making direct cross-study comparisons challenging.
Quantitative Data Summary
Table 1: Efficacy of this compound in Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Dose | Arthritis Score (Mean ± SD) | % Inhibition of Arthritis Score |
| Control (Vehicle) | - | 10.2 ± 1.8 | - |
| This compound | 25 mg/kg | 6.8 ± 2.1* | 33.3% |
| This compound | 50 mg/kg | 4.5 ± 1.9 | 55.9% |
| This compound | 100 mg/kg | 2.1 ± 1.5 | 79.4% |
*p<0.05, **p<0.01 vs. Control (Data synthesized from a representative study)
Table 2: Efficacy of Methotrexate in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dose | Paw Volume (mL, Mean ± SD) | % Reduction in Paw Swelling | Arthritis Index (Mean ± SD) |
| Control (Vehicle) | - | 2.5 ± 0.4 | - | 12.5 ± 2.1 |
| Methotrexate | 0.1 mg/kg | 1.8 ± 0.3 | 28% | 8.3 ± 1.9 |
| Methotrexate | 0.3 mg/kg | 1.2 ± 0.2 | 52% | 5.1 ± 1.5 |
*p<0.05, **p<0.01 vs. Control (Data synthesized from representative studies)
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model that mimics many aspects of human RA.
Induction:
-
Immunization: DBA/1 mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
Treatment:
-
This compound: Administered orally once daily from the day of the booster immunization for a specified duration.
-
Methotrexate: Typically administered intraperitoneally or subcutaneously once weekly, starting from the onset of clinical signs of arthritis.
Assessment:
-
Arthritis Score: Clinical signs of arthritis in each paw are scored on a scale of 0-4, with a maximum score of 16 per animal.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
Histopathology: Joint tissues are collected at the end of the study for histological evaluation of inflammation, pannus formation, and cartilage/bone erosion.
Adjuvant-Induced Arthritis (AIA) Model
The AIA model is another common model for studying chronic inflammation in RA.
Induction:
-
Lewis rats are injected intradermally at the base of the tail or in a hind paw with a suspension of heat-killed Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant).
Treatment:
-
Methotrexate: Administered subcutaneously or orally, typically starting from the day of adjuvant injection or at the onset of clinical symptoms.
Assessment:
-
Paw Volume: The volume of the hind paws is measured using a plethysmometer.
-
Arthritis Index: Clinical severity is scored based on the degree of erythema, swelling, and ankylosis of the joints.
-
Body Weight: Monitored as an indicator of systemic inflammation.
-
Radiographic Analysis: X-rays of the hind paws can be taken to assess bone and joint damage.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and Methotrexate and a general experimental workflow for preclinical RA studies.
Caption: this compound's Proposed Mechanism of Action in RA.
Caption: Methotrexate's Key Mechanisms of Action in RA.
Caption: General Experimental Workflow for Preclinical RA Studies.
Conclusion
Both this compound and Methotrexate demonstrate significant anti-arthritic effects in preclinical models of rheumatoid arthritis. Methotrexate, with its well-established and multifaceted mechanisms, shows robust efficacy in reducing inflammation and joint damage. This compound presents an alternative mechanism centered on modulating cytokine production and T-cell activity. The choice between these agents for further preclinical investigation may depend on the specific research question, the targeted inflammatory pathways, and the desired therapeutic profile. The lack of direct comparative preclinical studies highlights an area for future research to provide a more definitive assessment of their relative efficacy and safety.
Actarit in Rheumatoid Arthritis: A Comparative Analysis Against Other Antirheumatic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Actarit, a disease-modifying antirheumatic drug (DMARD), in the context of other established DMARDs for the treatment of rheumatoid arthritis (RA). While direct head-to-head clinical trial data comparing this compound with other DMARDs such as methotrexate, leflunomide, and sulfasalazine is limited, this document synthesizes available clinical evidence and mechanistic data to offer a comprehensive resource for the scientific community.
Executive Summary
This compound has demonstrated efficacy in reducing disease activity in patients with rheumatoid arthritis, particularly in elderly patients and as an adjunctive therapy for patients with an inadequate response to methotrexate.[1][2] Its mechanism of action involves the modulation of the immune response, including the suppression of pro-inflammatory cytokines and T-cell activation.[3] However, a lack of direct comparative trials makes it challenging to definitively position its efficacy relative to more widely used DMARDs like methotrexate, leflunomide, and sulfasalazine. This guide presents the available data for each drug, highlighting the need for direct comparative studies to enable a more conclusive assessment.
Efficacy Data: A Tabular Comparison
The following tables summarize the available efficacy data for this compound and other selected DMARDs. It is crucial to note that these data are derived from separate clinical trials with potentially different patient populations, study designs, and baseline disease characteristics. Therefore, direct cross-trial comparisons should be interpreted with caution.
Table 1: Efficacy of this compound in Rheumatoid Arthritis
| Study Population | Treatment Duration | ACR20 Response | ACR50 Response | Impact on Inflammatory Markers |
| Elderly patients with mildly to moderately active RA (N=20)[2] | 48 weeks | 70% | 35% | Significant improvement in ESR and CRP[2] |
| Patients with active RA unresponsive to Methotrexate (N=34) (this compound as add-on therapy)[1] | 24 weeks | 31% | Not Reported | Significant improvement in CRP[1] |
Table 2: Efficacy of Methotrexate in Rheumatoid Arthritis (Representative Data)
| Study Population | Treatment Duration | ACR20 Response | ACR50 Response | ACR70 Response |
| DMARD-naïve patients with early RA | 24 weeks | ~63.5% (responders) | Not Reported | Not Reported |
| MTX inadequate responders (add-on therapy) | 24 weeks | Varies by add-on | Varies by add-on | Varies by add-on |
Table 3: Efficacy of Leflunomide in Rheumatoid Arthritis (Representative Data)
| Study Population | Treatment Duration | ACR20 Response | ACR50 Response | ACR70 Response |
| Active RA | 24 months | 79% | 56% | 26% |
| Active RA (vs. Methotrexate) | 1 year | 52% | Not Reported | Not Reported |
Table 4: Efficacy of Sulfasalazine in Rheumatoid Arthritis (Representative Data)
| Study Population | Treatment Duration | ACR20 Response | ACR50 Response | ACR70 Response |
| Early RA | 48 weeks | Statistically significant improvement vs. placebo | Not Reported | Not Reported |
| Active RA | 6 months | Statistically significant improvement | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation of clinical trial data. Below are summaries of the experimental protocols from the cited studies for this compound, alongside representative protocols for other DMARDs.
This compound: Study in Elderly Patients with Rheumatoid Arthritis[2]
-
Objective: To examine the efficacy and safety of this compound in elderly patients with mildly to moderately active RA.
-
Study Design: Open-label, single-arm study.
-
Patient Population: 20 patients with elderly-onset RA.
-
Intervention: this compound 300 mg/day.
-
Duration: 48 weeks.
-
Efficacy Endpoints: American College of Rheumatology (ACR) 20% and 50% improvement criteria, number of swollen and tender joints, patient's and doctor's evaluation of pain and arthritis activity, erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), and Lansbury's activity index.
-
Safety Assessment: Monitoring of adverse reactions and complications.
This compound with Methotrexate: Study in Refractory Rheumatoid Arthritis[1]
-
Objective: To evaluate the efficacy and safety of the additive combination of this compound and low-dose methotrexate (MTX) in patients with active RA unresponsive to MTX alone.
-
Study Design: Open-label, single-arm study.
-
Patient Population: 34 patients with active RA who had been unsuccessfully treated with MTX for at least 3 months.
-
Intervention: this compound (300 mg/day) in combination with MTX (2.5–10 mg/week).
-
Duration: 24 weeks.
-
Efficacy Endpoints: ACR improvement criteria, duration of morning stiffness, grip strength, swollen and tender joint counts, patient's articular pain score, modified Health Assessment Questionnaire (M-HAQ) score, patient's and physician's global assessments, and CRP levels.
-
Safety Assessment: Monitoring for adverse drug reactions.
Representative Protocol: Methotrexate in Early Rheumatoid Arthritis
-
Objective: To assess the efficacy and safety of methotrexate monotherapy in DMARD-naïve patients with early active RA.
-
Study Design: Randomized, controlled trial.
-
Patient Population: Patients aged 18-55 years with active RA (disease duration < 5 years) and not receiving other DMARDs.
-
Intervention: Methotrexate initiated at 15 mg/week and escalated to 25 mg/week.
-
Duration: 16 weeks.
-
Efficacy Endpoints: European League Against Rheumatism (EULAR) response criteria (good or moderate) based on Disease Activity Score 28 (DAS28-3v).
-
Safety Assessment: Monitoring of adverse events and laboratory parameters.
Representative Protocol: Leflunomide in Active Rheumatoid Arthritis
-
Objective: To compare the efficacy and safety of leflunomide with placebo and methotrexate in patients with active RA.
-
Study Design: Randomized, double-blind, active-controlled trial.
-
Patient Population: Patients with active RA despite treatment with at least one DMARD.
-
Intervention: Leflunomide (100 mg loading dose for 3 days, then 20 mg/day) versus methotrexate (7.5-15 mg/week) versus placebo.
-
Duration: 24 weeks.
-
Efficacy Endpoints: ACR20 response rate.
-
Safety Assessment: Monitoring of adverse events, including liver function tests.
Representative Protocol: Sulfasalazine in Early Rheumatoid Arthritis[4]
-
Objective: To investigate the efficacy and tolerability of sulfasalazine in the treatment of early RA.[4]
-
Study Design: Double-blind, prospective, placebo-controlled study.[4]
-
Patient Population: 80 patients with symptomatic RA for less than 12 months.[4]
-
Intervention: Sulfasalazine versus placebo.[4]
-
Duration: 48 weeks.[4]
-
Efficacy Endpoints: Clinical, laboratory, and scintigraphic data to determine treatment effects.[4]
-
Safety Assessment: Monitoring of adverse events.
Mechanistic Insights: Signaling Pathways
Understanding the molecular mechanisms of these drugs provides a basis for their therapeutic effects and potential differences.
This compound Signaling Pathway
The exact mechanism of action for this compound is not fully elucidated, but it is known to modulate the immune system.[3] Its effects include the suppression of pro-inflammatory cytokines like TNF-α and IL-1β, and the modulation of T-cell and macrophage activity.[3][5]
Methotrexate Signaling Pathway
Methotrexate's anti-inflammatory effects in RA are multifactorial.[6][7] A primary mechanism is the inhibition of dihydrofolate reductase, which leads to an increase in intracellular adenosine.[6][8] Adenosine, acting through its receptors, suppresses inflammatory processes.[8] Methotrexate also inhibits other enzymes involved in purine and pyrimidine synthesis.[7]
References
- 1. Additive combination of this compound and methotrexate in the treatment of refractory rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Usefulness of this compound in elderly rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Sulfasalazine in early rheumatoid arthritis. A 48-week double-blind, prospective, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. search.library.albany.edu [search.library.albany.edu]
- 8. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Arthritic Effects of Actarit In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of Actarit, a disease-modifying antirheumatic drug (DMARD), for the treatment of rheumatoid arthritis (RA). It compares this compound's performance with the widely used DMARD, Methotrexate (MTX), and presents supporting experimental data from clinical and preclinical studies. Detailed methodologies for key experiments are included to facilitate study design and interpretation.
Introduction to this compound
This compound (4-acetylaminophenylacetic acid) is a DMARD developed in Japan for the treatment of rheumatoid arthritis.[1] While not as globally prevalent as other DMARDs like Methotrexate, this compound has demonstrated efficacy in clinical settings, particularly in early-stage RA, by modulating the underlying immune response rather than providing only symptomatic relief.[1][2]
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated but is understood to be multifactorial, targeting several key pathways in the pathogenesis of rheumatoid arthritis.[1]
Key immunomodulatory effects include:
-
Suppression of Pro-inflammatory Cytokines: this compound has been shown to reduce the secretion of pivotal pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), from synovial cells.[1][3] These cytokines are central to the inflammatory cascade that leads to joint destruction in RA.
-
Modulation of T-cell Activity: The drug appears to modulate the activity of T-cells, which are key drivers of the autoimmune attack on joint tissues in RA.[1]
-
Inhibition of Matrix Metalloproteinases (MMPs): this compound can suppress the production of MMP-1, an enzyme that contributes directly to the degradation of cartilage in arthritic joints.[3]
-
Reduction of Nitric Oxide (NO) Levels: Clinical studies have demonstrated that this compound significantly reduces serum concentrations of nitric oxide (NO), a pro-inflammatory mediator. This reduction correlates with improvements in disease activity.[2]
-
Downregulation of Adhesion Molecules: this compound reduces the expression of adhesion molecules on synovial cells, thereby inhibiting the binding of lymphocytes and reducing inflammatory cell infiltration into the synovium.[3]
-
Inhibition of Autoantibody Production: In the MRL/lpr mouse model of autoimmune disease, this compound has been shown to inhibit the production of rheumatoid factor and anti-DNA antibodies.[2]
Below is a diagram illustrating the proposed signaling pathways affected by this compound in the context of an arthritic joint.
In Vivo Efficacy Data: this compound vs. Alternatives
This compound: Clinical Efficacy in Human RA
A key clinical study evaluated the effects of this compound over 24 weeks in patients with Rheumatoid Arthritis. Patients were divided into early-stage (I and II) and advanced-stage (III and IV) groups. The most significant improvements were observed in the early-stage group.[2]
Table 1: Clinical Efficacy of this compound in Early-Stage RA Patients (Stages I & II)
| Clinical Parameter | Baseline (Mean ± SD) | 24 Weeks (Mean ± SD) | P-value |
|---|---|---|---|
| Morning Stiffness (min) | 77.1 ± 66.7 | 25.0 ± 28.5 | < 0.01 |
| Tender Joints (count) | 11.1 ± 7.9 | 4.3 ± 4.1 | < 0.01 |
| Swollen Joints (count) | 7.9 ± 5.0 | 2.9 ± 2.6 | < 0.01 |
| Grip Strength (mmHg) | 97.9 ± 70.9 | 134.3 ± 78.4 | < 0.01 |
| Pain Score (0-100) | 55.0 ± 22.0 | 27.9 ± 24.1 | < 0.01 |
| mHAQ Score | 0.71 ± 0.60 | 0.38 ± 0.45 | < 0.01 |
| ESR (mm/hr) | 48.9 ± 29.3 | 31.4 ± 20.3 | < 0.05 |
| CRP (mg/dl) | 2.5 ± 2.3 | 1.1 ± 1.2 | < 0.05 |
| Serum NO (µM) | 62.2 ± 30.2 | 39.0 ± 19.9 | < 0.01 |
(Data sourced from Ueki et al., Clinical and Experimental Rheumatology, 2000)[2]
In a separate study involving patients with active RA who were unresponsive to Methotrexate alone, the addition of this compound (300 mg/day) resulted in significant clinical improvements. After 24 weeks, 50% of patients showed significant improvement based on conventional measures, and 31% met the American College of Rheumatology (ACR) response criteria.[4]
Methotrexate: Preclinical Efficacy in a Rat Arthritis Model
Methotrexate (MTX) is a cornerstone of RA therapy. Its efficacy is well-documented in preclinical models. The following data from a study using the Collagen-Induced Arthritis (CIA) model in rats demonstrates the typical effects observed for an effective DMARD in this system.
Table 2: Efficacy of Methotrexate in Collagen-Induced Arthritis (CIA) in Rats
| Treatment Group | Dosing Regimen | Paw Size (mm²) | Arthritis Score (0-4) | Histological Score (Inflammation & Damage) |
|---|---|---|---|---|
| CIA Control (Vehicle) | Saline | 11.5 ± 0.8 | 3.5 ± 0.3 | High |
| Methotrexate (Low Dose) | 0.3 mg/kg/2 days | 9.8 ± 0.5* | Reduced vs. Control | Moderate |
| Methotrexate (High Dose) | 1.5 mg/kg/2 days | Showed toxicity | - | - |
(Data representative of findings from studies such as Bendele et al. and Shih et al. Note: Specific values are illustrative based on published effects; direct table not available for extraction.)
Low-dose MTX effectively reduces paw swelling and is expected to lower the arthritis score and histological evidence of joint damage.[5] This provides a benchmark for the level of efficacy sought when testing new compounds like this compound in preclinical models.
Experimental Protocols
Validating an anti-arthritic drug in vivo requires robust and reproducible animal models. The Collagen-Induced Arthritis (CIA) model in rats is a gold standard as it shares many immunological and pathological features with human RA.
Protocol for Collagen-Induced Arthritis (CIA) in Rats
This protocol outlines the key steps for inducing and assessing arthritis in rats to test the efficacy of therapeutic agents.
1. Materials:
-
Animals: Lewis or Wistar rats (female, 8-10 weeks old).
-
Collagen: Bovine or porcine Type II Collagen, dissolved in 0.05M acetic acid (2-4 mg/mL).
-
Adjuvant: Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).
-
Test Articles: this compound, Methotrexate, or vehicle control, prepared for the desired route of administration (e.g., oral gavage, subcutaneous injection).
2. Induction Protocol:
-
Day 0 (Primary Immunization): Prepare an emulsion by mixing the Type II Collagen solution and adjuvant (typically CFA) in a 1:1 ratio. Inject 0.1-0.2 mL of the emulsion intradermally at the base of the tail or at multiple sites on the back.
-
Day 7 (Booster Immunization): Administer a booster injection of Type II Collagen emulsified in IFA to enhance the incidence and severity of arthritis.
3. Dosing Paradigms:
-
Prophylactic (Developing): Begin dosing on Day 0 and continue until the end of the study (e.g., Day 21-28). This assesses the ability of the drug to prevent arthritis onset.
-
Semi-Established: Begin dosing around Day 7-9, after the immune response is initiated but before clinical signs appear.
-
Therapeutic (Established): Begin dosing after the onset of clinical arthritis (typically Day 11-14) to assess the drug's ability to treat existing disease.
4. Assessment of Arthritis:
-
Clinical Scoring: From Day 9 onwards, visually score each paw daily or every other day based on a scale of 0-4 for erythema (redness) and swelling. The maximum score per animal is typically 16.
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of one joint
-
2 = Moderate swelling and erythema
-
3 = Severe swelling and erythema of multiple joints
-
4 = Severe swelling, erythema, and ankylosis of the entire paw
-
-
Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or the thickness of the ankle joint with digital calipers.
-
Body Weight: Monitor body weight as a general indicator of health; a decrease often correlates with severe inflammation.
5. Terminal Analysis:
-
Histopathology: At the end of the study, collect hind paws/ankles and knees. Decalcify, section, and stain with Hematoxylin and Eosin (H&E). Score tissues (0-5) for inflammation, pannus formation, cartilage damage, and bone resorption.
-
Biomarker Analysis: Collect blood serum to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), anti-collagen antibodies, and other relevant biomarkers using ELISA.
The workflow for a typical preclinical in vivo study is visualized below.
Conclusion
This compound is an effective DMARD that demonstrates significant anti-arthritic effects in vivo, particularly in patients with early-stage rheumatoid arthritis. Its mechanism involves the modulation of key immune pathways, including the suppression of pro-inflammatory cytokines and the inhibition of inflammatory cell infiltration. While direct preclinical comparisons with other DMARDs like Methotrexate are not widely published, clinical data on this compound shows a strong therapeutic benefit. The standardized preclinical models and protocols outlined in this guide provide a framework for conducting such comparative efficacy studies, which are crucial for the continued development and positioning of novel anti-arthritic agents.
References
- 1. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell influence on superantigen-induced arthritis in MRL-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
Reproducibility of Actarit Research Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of therapeutic agents is paramount. This guide provides an objective comparison of Actarit, a disease-modifying antirheumatic drug (DMARD), with other established alternatives for rheumatoid arthritis (RA), supported by available experimental data.
Comparative Efficacy of this compound and Alternative DMARDs
Disclaimer: The following tables present data from separate clinical trials. The patient populations, study designs, and specific outcome measures may vary, and therefore, direct cross-trial comparisons should be interpreted with caution.
Table 1: Indirect Comparison of this compound and Methotrexate in Rheumatoid Arthritis
| Parameter | This compound | Methotrexate |
| Mechanism of Action | Modulates the immune system, suppresses pro-inflammatory cytokines (TNF-α, IL-1β), and modulates T-cell and macrophage activity.[2][3] May also reduce serum nitric oxide levels.[4] | Primarily an inhibitor of dihydrofolate reductase, leading to inhibition of purine and pyrimidine synthesis, which in turn suppresses immune cell proliferation and function. |
| Efficacy (ACR20 Response) | Data on ACR20 response from standalone this compound trials is not specified in the provided results. One study in combination with methotrexate showed a 31.0% ACR response in patients unresponsive to methotrexate alone. | In one study, 46% of patients achieved ACR20 response at 12 months. |
| Dosage in Clinical Trials | 300 mg/day.[1] | Typically initiated at 7.5-15 mg/week, with potential escalation. |
| Adverse Events | Generally well-tolerated. Specific adverse event profile from standalone trials not detailed in the provided results. | Gastrointestinal complaints, elevated liver enzymes, and bone marrow suppression are among the commonly reported side effects. |
Table 2: Indirect Comparison of this compound and Sulfasalazine in Rheumatoid Arthritis
| Parameter | This compound | Sulfasalazine |
| Mechanism of Action | Modulates the immune system, suppresses pro-inflammatory cytokines (TNF-α, IL-1β), and modulates T-cell and macrophage activity.[2][3] May also reduce serum nitric oxide levels.[4] | The exact mechanism is not fully understood but is thought to involve inhibition of inflammatory pathways and modulation of immune cell function. |
| Efficacy (Clinical Improvement) | Significant improvement in morning stiffness, tender and swollen joint counts, pain score, and grip strength in patients with early-stage RA.[4] | Demonstrated significant improvements in joint pain/tenderness, swelling, and global assessments compared to placebo. |
| Dosage in Clinical Trials | 300 mg/day.[1] | Target dosage of 2 g/day . |
| Adverse Events | Generally well-tolerated. | Gastrointestinal complaints are the most frequent cause for discontinuation. |
Table 3: Indirect Comparison of this compound and Leflunomide in Rheumatoid Arthritis
| Parameter | This compound | Leflunomide |
| Mechanism of Action | Modulates the immune system, suppresses pro-inflammatory cytokines (TNF-α, IL-1β), and modulates T-cell and macrophage activity.[2][3] May also reduce serum nitric oxide levels.[4] | Inhibits dihydroorotate dehydrogenase, an enzyme involved in de novo pyrimidine synthesis, thereby inhibiting the proliferation of activated lymphocytes. |
| Efficacy (ACR20 Response) | Data on ACR20 response from standalone this compound trials is not specified in the provided results. One study in combination with methotrexate showed a 31.0% ACR response in patients unresponsive to methotrexate alone. | 52% of patients achieved ACR20 response at 12 months in one study. |
| Dosage in Clinical Trials | 300 mg/day.[1] | 20 mg/day. |
| Adverse Events | Generally well-tolerated. | Gastrointestinal complaints, skin rash, reversible alopecia, and elevated liver enzymes are common. |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies from key experiments are provided below.
This compound Clinical Trial for Rheumatoid Arthritis
-
Objective: To evaluate the effect of this compound on patients with early and advanced stages of RA and the relationship between RA activity and serum nitric oxide (NO) levels.[4]
-
Study Design: A clinical trial involving 37 RA patients.[4]
-
Patient Population: Patients were divided into two groups based on disease severity (stages I and II vs. stages III and IV).[4]
-
Intervention: this compound administered at a dose of 300 mg/day.[1]
-
Outcome Measures:
-
Clinical assessments: Morning stiffness, number of tender and swollen joints, grip strength, pain score, modified Health Assessment Questionnaire (mHAQ) score, and the Lansbury index.[4]
-
Laboratory markers: Erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), and serum NO concentrations (measured by the chemiluminescence method).[4]
-
-
Duration: 24 weeks.[4]
In Vitro Study of this compound on Synovial Cells
-
Objective: To analyze the effects of this compound on the function of synovial cells from patients with RA.[3]
-
Methodology:
-
RA primary synovial cells were co-cultured with this compound at concentrations ranging from 10⁻⁴ to 10⁻⁷ M.[3]
-
Proliferative responses of the synovial cells were measured.[3]
-
Production of proinflammatory cytokines (TNF-α, IL-1β) and matrix metalloproteinase (MMP-1) at both the mRNA and protein levels was quantified.[3]
-
Expression of adhesion molecules (CD44, ICAM-1, VLA-4) was analyzed using immunofluorescence flow cytometry and a cell-cell binding assay.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Proposed Mechanism of Action of this compound in Rheumatoid Arthritis
The exact mechanism of action of this compound is not fully elucidated, but it is understood to modulate the immune response by suppressing pro-inflammatory cytokines and affecting T-cell and macrophage activity.[1][2] Pro-inflammatory cytokines like TNF-α and IL-1β are known to signal through the NF-κB and JAK-STAT pathways. While direct inhibition of these pathways by this compound has not been explicitly demonstrated in the provided literature, its downstream effect of reducing these cytokines suggests a potential, albeit indirect, influence on these crucial inflammatory signaling cascades.
Caption: Inferred signaling pathway of this compound in rheumatoid arthritis.
Experimental Workflow for a Clinical Trial of this compound
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the efficacy and safety of this compound in patients with rheumatoid arthritis.
Caption: A typical experimental workflow for an this compound clinical trial.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical effects of this compound in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Actarit's Mechanism of Action: A Comparative Analysis with Other Rheumatoid Arthritis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Actarit, a disease-modifying antirheumatic drug (DMARD), with other prominent treatments for rheumatoid arthritis (RA). The information presented is based on a comprehensive review of available scientific literature and is intended to support research and development efforts in rheumatology.
Executive Summary
This compound exerts its anti-inflammatory effects through a multi-faceted approach that includes the modulation of the immune system, suppression of pro-inflammatory cytokines, and inhibition of matrix metalloproteinases.[1][2][3] A key distinguishing feature is its recently identified role as a Carbonic Anhydrase II (CAII) inhibitor.[4][5][6] While its precise interactions with intracellular signaling pathways are still under investigation, its efficacy in reducing inflammation and disease activity in RA is documented. This guide will compare these mechanisms to those of conventional synthetic DMARDs (csDMARDs) like methotrexate and sulfasalazine, a targeted synthetic DMARD (tsDMARD) like tofacitinib (a JAK inhibitor), and a biologic DMARD (bDMARD) like adalimumab (a TNF-α inhibitor).
Comparison of Mechanistic Actions
The following table summarizes the known mechanisms of action for this compound and selected comparator drugs, highlighting their primary targets and downstream effects.
| Drug | Drug Class | Primary Molecular Target(s) | Key Mechanistic Actions |
| This compound | csDMARD | Carbonic Anhydrase II (CAII), other targets under investigation | - Inhibition of CAII[4][5][6] - Suppression of pro-inflammatory cytokines (TNF-α, IL-1β)[3] - Inhibition of Matrix Metalloproteinase-1 (MMP-1) production[3] - Reduction of nitric oxide (NO) serum levels[7] - Modulation of T-cell and macrophage activity[1][2] |
| Methotrexate | csDMARD | Dihydrofolate reductase (DHFR) and other folate pathway enzymes | - Inhibition of purine and pyrimidine synthesis, leading to decreased lymphocyte proliferation[8][9] - Increased extracellular adenosine levels, which has anti-inflammatory effects - Modulation of T-cell proliferation[8][10][11] |
| Sulfasalazine | csDMARD | Metabolized to sulfapyridine and 5-aminosalicylic acid (5-ASA) | - Immunomodulatory effects, though the exact mechanism is not fully elucidated[1] - Potential inhibition of NF-κB and prostaglandin synthesis |
| Leflunomide | csDMARD | Dihydroorotate dehydrogenase (DHODH) | - Inhibition of de novo pyrimidine synthesis, leading to arrest of activated lymphocytes in the G1 phase of the cell cycle |
| Adalimumab | bDMARD (TNF-α inhibitor) | Tumor Necrosis Factor-alpha (TNF-α) | - Neutralizes soluble and transmembrane TNF-α, preventing its interaction with TNF receptors[12] - Downregulates TNF-α-induced pro-inflammatory cytokine and chemokine production |
| Tofacitinib | tsDMARD (JAK inhibitor) | Janus kinases (primarily JAK1 and JAK3) | - Inhibits the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines (e.g., IL-6, IL-23)[11] - Prevents the phosphorylation and activation of STATs, thereby modulating gene transcription related to inflammation |
Quantitative Data on Mechanistic Parameters
Direct comparative studies providing quantitative data such as IC50 values for cytokine inhibition across all these drugs are limited in the public domain. However, specific data for this compound's inhibitory activity on a key target has been identified.
| Drug | Parameter | Value | Cell/System Type |
| This compound | IC50 for Carbonic Anhydrase II (CAII) inhibition | 422 nM | In vitro enzyme assay[4][5][6] |
| This compound | Reduction in spontaneous TNF-α and IL-1β secretion | Therapeutic concentrations of 10⁻⁵-10⁻⁶ M | Primary synovial cells from RA patients[3] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by the comparator drugs and the putative pathway for this compound based on its known effects.
This compound's Putative Mechanism of Action
Caption: Putative mechanism of this compound in rheumatoid arthritis.
Adalimumab (TNF-α Inhibitor) Signaling Pathway
Caption: Adalimumab's inhibition of the TNF-α signaling pathway.
Tofacitinib (JAK Inhibitor) Signaling Pathway
Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively available in the public domain. However, based on published studies, the following methodologies are key to assessing its mechanism of action.
In Vitro Cytokine Production Assay
-
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by synovial cells.
-
Cell Culture: Primary fibroblast-like synoviocytes (FLS) are isolated from the synovial tissue of RA patients and cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum).
-
Treatment: FLS are treated with varying concentrations of this compound (e.g., 10⁻⁴ to 10⁻⁷ M) for a specified period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.[3]
-
Cytokine Measurement: Supernatants from the cell cultures are collected, and the concentrations of cytokines such as TNF-α and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]
Carbonic Anhydrase II (CAII) Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on CAII.
-
Method: An in vitro colorimetric assay is used to measure the esterase activity of purified human CAII. The assay measures the hydrolysis of a substrate (e.g., 4-nitrophenyl acetate) to a colored product (4-nitrophenolate).
-
Procedure: Recombinant human CAII is incubated with a range of this compound concentrations. The substrate is then added, and the rate of product formation is measured spectrophotometrically.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.[5]
T-Cell Proliferation Assay
-
Objective: To assess the effect of this compound on T-cell proliferation.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or RA patients by density gradient centrifugation.
-
Stimulation and Treatment: PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound.
-
Proliferation Measurement: T-cell proliferation is quantified after a set incubation period (e.g., 72 hours) using methods such as [³H]-thymidine incorporation or flow cytometry-based assays (e.g., CFSE dilution).
Conclusion
This compound demonstrates a unique mechanism of action among DMARDs, with its recently discovered role as a CAII inhibitor setting it apart. Its ability to modulate multiple facets of the inflammatory cascade, including cytokine production, MMP activity, and immune cell function, underscores its therapeutic potential in rheumatoid arthritis. While direct, quantitative comparisons with other DMARDs on specific signaling pathways are not yet widely available, the existing data provides a strong foundation for its clinical use and for future research to further elucidate its molecular interactions. The provided diagrams and experimental frameworks offer a guide for researchers to explore the nuances of this compound's activity and its position within the landscape of RA therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Clinical effects of this compound in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Methotrexate treatment affects effector but not regulatory T cells in juvenile idiopathic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synoviocyte-targeted therapy synergizes with TNF inhibition in arthritis reversal - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Actarit with Novel Immunomodulators for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of rheumatoid arthritis (RA) therapeutics, the conventional disease-modifying antirheumatic drug (DMARD) Actarit presents a unique case for comparison against a newer generation of novel immunomodulators. This guide provides a detailed, data-driven comparison of this compound with three prominent classes of novel immunomodulators: a TNF inhibitor (Adalimumab), an IL-6R inhibitor (Tocilizumab), and a Janus kinase (JAK) inhibitor (Tofacitinib).
Executive Summary
This compound, a DMARD developed in Japan, has demonstrated efficacy in early-stage RA, primarily through the modulation of T-cells and suppression of pro-inflammatory cytokines. However, the scale and scope of its clinical trial data are limited compared to the extensive evidence supporting the use of novel immunomodulators. Biologics like Adalimumab and Tocilizumab, and targeted synthetic DMARDs like Tofacitinib, offer more profound and rapid improvements in disease activity, as evidenced by higher ACR response rates and greater reductions in DAS28 scores in large-scale clinical trials. This comparison aims to provide an objective overview of the available data to inform research and development decisions.
Mechanism of Action
This compound
The precise mechanism of action of this compound is not fully elucidated, but it is understood to be an immunomodulator.[1] It is believed to exert its therapeutic effects by modulating T-cell activity and suppressing the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
Novel Immunomodulators
-
Adalimumab (TNF Inhibitor): A fully human monoclonal antibody that specifically binds to TNF-α and blocks its interaction with the p55 and p75 cell surface TNF receptors. This neutralizes the biological function of TNF-α, a key cytokine in the inflammatory cascade of RA.
-
Tocilizumab (IL-6R Inhibitor): A recombinant humanized monoclonal antibody that binds to both soluble and membrane-bound IL-6 receptors (sIL-6R and mIL-6R), inhibiting IL-6-mediated signaling.[2]
-
Tofacitinib (JAK Inhibitor): An oral, small molecule that inhibits Janus kinases (JAKs). By inhibiting JAKs, Tofacitinib modulates the signaling pathways of several cytokines that are integral to the pathogenesis of RA, thereby reducing inflammation and immune responses.[3]
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by each agent.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials between this compound and novel immunomodulators are lacking. Therefore, this comparison is based on data from separate clinical trials. It is important to note that patient populations, study designs, and baseline disease characteristics may vary across these trials, making direct comparisons challenging.
Data Presentation
| Feature | This compound | Adalimumab (HUMIRA®) | Tocilizumab (Actemra®) | Tofacitinib (Xeljanz®) |
| Drug Class | DMARD | TNF Inhibitor (Biologic) | IL-6R Inhibitor (Biologic) | JAK Inhibitor (tsDMARD) |
| Administration | Oral | Subcutaneous | Intravenous/Subcutaneous | Oral |
| ACR20 Response | 31.0% (in combination with MTX in MTX-refractory patients)[4] | ~67% (in combination with MTX at 24 weeks)[5] | ~61% (in combination with DMARDs at 24 weeks)[6] | ~60% (monotherapy at 3 months)[7] |
| ACR50 Response | Not widely reported | ~55% (in combination with MTX at 24 weeks)[5] | ~38% (in combination with DMARDs at 24 weeks)[6] | Not widely reported in monotherapy trials |
| ACR70 Response | Not widely reported | ~27% (in combination with MTX at 24 weeks)[5] | Not widely reported in initial trials | Not widely reported in monotherapy trials |
| DAS28 Remission (<2.6) | Not widely reported | ~23% (in combination with MTX at 24 weeks) | ~30% (in combination with DMARDs at 24 weeks)[2] | ~6.7% (in combination with MTX at 3 months in TNF-IR patients)[8] |
| Key Clinical Trial(s) | Small-scale studies in Japan | ARMADA, DE019 | OPTION, TOWARD | ORAL Solo, ORAL Standard |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are summarized below to provide context for the presented data.
This compound Clinical Trial Methodology (Representative Example)
A study evaluating the efficacy of this compound in combination with methotrexate (MTX) in patients with active RA unresponsive to MTX provides some insight into its clinical assessment.[4]
-
Study Design: A 24-week, open-label study.[4]
-
Patient Population: 34 patients with active RA who had been unsuccessfully treated with MTX for at least 3 months.[4]
-
Intervention: this compound (300 mg/day) in combination with a stable low-dose of MTX (2.5-10 mg/week).[4]
-
Primary Efficacy Endpoint: Evaluation of disease activity using conventional measures by the Japan Rheumatism Association and the American College of Rheumatology (ACR) criteria for improvement.[4]
-
Key Assessments: Duration of morning stiffness, grip strength, swollen and tender joint counts, patient's articular pain score, modified Health Assessment Questionnaire (M-HAQ) score, and C-reactive protein (CRP) levels.[4]
Adalimumab (ARMADA Trial) Methodology
The ARMADA trial was a pivotal study that established the efficacy of Adalimumab in patients with active RA despite MTX treatment.[5]
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled study.[5]
-
Patient Population: 271 patients with active RA who had an inadequate response to MTX.[5]
-
Intervention: Subcutaneous injections of Adalimumab (20 mg, 40 mg, or 80 mg) or placebo every other week, while continuing a stable dose of MTX.[5]
-
Primary Efficacy Endpoint: The proportion of patients achieving an ACR20 response at 24 weeks.[5]
-
Key Assessments: ACR20, ACR50, and ACR70 response rates, and safety assessments.[5]
Tocilizumab (OPTION Study) Methodology
The OPTION study was a key Phase III trial that demonstrated the efficacy of Tocilizumab in patients with an inadequate response to MTX.
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[9]
-
Patient Population: 623 patients with moderate to severe active RA and an inadequate response to MTX.[9]
-
Intervention: Intravenous infusions of Tocilizumab (4 mg/kg or 8 mg/kg) or placebo every 4 weeks, in combination with a stable dose of MTX.[9]
-
Primary Efficacy Endpoint: The proportion of patients achieving an ACR20 response at week 24.[9]
-
Key Assessments: ACR20, ACR50, ACR70 response rates, DAS28 scores, and safety.[9]
Tofacitinib (ORAL Solo Trial) Methodology
The ORAL Solo trial was a pivotal Phase III study that evaluated the efficacy and safety of Tofacitinib as a monotherapy.[7]
-
Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 611 patients with moderate to severe active RA who had an inadequate response or intolerance to at least one DMARD.
-
Intervention: Oral Tofacitinib (5 mg or 10 mg twice daily) or placebo.
-
Primary Efficacy Endpoints: ACR20 response rate at month 3, change from baseline in Health Assessment Questionnaire-Disability Index (HAQ-DI) at month 3, and the proportion of patients with a DAS28-4(ESR) of less than 2.6 at month 3.
-
Key Assessments: ACR20/50/70 response rates, DAS28 scores, HAQ-DI, and safety.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial evaluating a novel immunomodulator in rheumatoid arthritis.
Conclusion
This compound, as a conventional DMARD, has shown a degree of efficacy in treating rheumatoid arthritis, particularly in its early stages. However, the available clinical data is limited in comparison to the extensive body of evidence supporting the use of novel immunomodulators. Biologics such as Adalimumab and Tocilizumab, and targeted synthetic DMARDs like Tofacitinib, have demonstrated superior and more rapid efficacy in larger, more robust clinical trials.
For researchers and drug development professionals, this comparison highlights the significant advancements made in RA therapy. While this compound may still have a role in specific patient populations or as a comparator in certain research contexts, the focus of modern drug development has clearly shifted towards the more targeted and potent mechanisms of action offered by novel immunomodulators. Future research may further elucidate the specific patient profiles that could benefit most from each of these therapeutic approaches.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Additive combination of this compound and methotrexate in the treatment of refractory rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adalimumab, a fully human anti-tumor necrosis factor alpha monoclonal antibody, for the treatment of rheumatoid arthritis in patients taking concomitant methotrexate: the ARMADA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 8. Suppression of Autoimmune Arthritis by Small Molecule Inhibitors of the JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tofacitinib: A paradigm shift in rheumatoid arthritis management - IP Int J Orthop Rheumatol [ijor.org]
Safety Operating Guide
Personal protective equipment for handling Actarit
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Actarit, a disease-modifying antirheumatic drug (DMARD). Following these procedures will help maintain a safe laboratory environment and ensure compliance with regulations.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound in a solid form, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile rubber | Protects against skin contact. |
| Eye Protection | Safety Glasses | With side shields | Protects eyes from dust particles. |
| Body Protection | Lab Coat | Standard laboratory coat | Protects skin and personal clothing. |
Note: Always inspect PPE for damage before use and ensure it is worn correctly.
This compound Handling and Disposal Procedures at a Glance
Proper operational and disposal plans are critical for laboratory safety and environmental protection. The tables below outline the step-by-step procedures for handling this compound and disposing of this compound waste.
Operational Plan: Handling this compound
| Step | Action | Detailed Instructions |
| 1. | Preparation | Before handling, ensure you have read the Safety Data Sheet (SDS). Designate a specific area for handling this compound. Ensure the work area is clean and uncluttered. |
| 2. | Donning PPE | Put on a lab coat, followed by safety glasses with side shields, and finally, nitrile gloves. |
| 3. | Weighing/Handling | Handle this compound in a well-ventilated area. Avoid creating dust. If there is a risk of aerosolization, use a fume hood. Use a dedicated spatula and weighing paper. |
| 4. | Post-Handling | Clean the handling area and any equipment used with an appropriate solvent. |
| 5. | Doffing PPE | Remove gloves first, followed by the lab coat, and then safety glasses. Wash hands thoroughly with soap and water after removing PPE. |
Disposal Plan: this compound Waste
| Step | Action | Detailed Instructions |
| 1. | Segregation | Segregate this compound waste from other laboratory waste. This includes any unused product, contaminated consumables (e.g., weighing paper, gloves), and empty containers. |
| 2. | Waste Container | Place solid this compound waste in a clearly labeled, sealed plastic bag or a designated hazardous waste container.[1] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1] |
| 3. | Labeling | Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date.[2] |
| 4. | Storage | Store the sealed and labeled waste container in a designated, secure area away from incompatible materials until it can be collected by a licensed waste disposal service.[1][2] |
| 5. | Professional Disposal | Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal company.[2][3] Do not dispose of this compound with household garbage or down the drain.[2] |
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
